Technical Documentation Center

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
  • CAS: 873537-30-5

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Executive Summary & Strategic Analysis This guide details the scalable synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS: 873537-30-5). This moiety is a critical pharmacophore in kinase inhibitor developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the scalable synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS: 873537-30-5). This moiety is a critical pharmacophore in kinase inhibitor development, particularly for targeting CDK4/6 and various tyrosine kinases. The 1,4-diazepane ring offers distinct physicochemical properties—specifically increased solubility and altered metabolic stability—compared to its 6-membered piperazine analog.

Core Synthetic Challenge: The primary challenge lies in the regioselective Nucleophilic Aromatic Substitution (SNAr) of the starting material, 3,4-difluoronitrobenzene. While the substrate possesses two electrophilic fluorinated sites, the electronic demand of the nitro group dictates the reaction path.

  • C4-Position: Para to the nitro group. Highly activated due to resonance stabilization of the Meisenheimer complex.

  • C3-Position: Meta to the nitro group. Inductively activated but lacks resonance stabilization.

Operational Strategy: By controlling temperature and stoichiometry, we can achieve >95% regioselectivity for the C4-substitution, avoiding the formation of the C3-isomer or the bis-substituted impurity.

Retrosynthetic Logic & Pathway

The synthesis is designed as a convergent, two-step linear sequence.

Retrosynthesis Target Target: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Inter Intermediate: 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane Target->Inter Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM1 SM 1: 3,4-Difluoronitrobenzene Inter->SM1 SNAr Coupling (Regioselective) SM2 SM 2: 1-Methyl-1,4-diazepane Inter->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the construction of the C-N bond at the activated C4 position followed by functional group interconversion.[1]

Step 1: Regioselective SNAr Coupling

Mechanism

The amine nitrogen of 1-methyl-1,4-diazepane acts as the nucleophile, attacking the C4 position of 3,4-difluoronitrobenzene. The intermediate Meisenheimer complex is stabilized by the para-nitro group, leading to the elimination of the fluoride ion.

Experimental Protocol

Reagents:

  • Substrate: 3,4-Difluoronitrobenzene [CAS: 369-34-6] (1.0 equiv)

  • Nucleophile: 1-Methylhomopiperazine (1-Methyl-1,4-diazepane) [CAS: 4318-37-0] (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe with 3,4-difluoronitrobenzene (10.0 g, 62.8 mmol) and Acetonitrile (100 mL, 10V).

  • Base Addition: Add

    
      (13.0 g, 94.2 mmol) in a single portion. The suspension may warm slightly.
    
  • Nucleophile Addition: Add 1-methyl-1,4-diazepane (7.9 g, 69.1 mmol) dropwise over 15 minutes via an addition funnel. Note: Exothermic reaction.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Target < 2% remaining starting material.

  • Workup:

    • Cool to room temperature (20–25°C).[2]

    • Filter off inorganic salts (

      
      /KF) through a Celite pad. Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve the residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: The crude yellow oil typically solidifies upon standing. If purity is <95%, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92% Data: Yellow solid/oil. MS (ESI) m/z: 254.1 [M+H]+.

Step 2: Nitro Reduction to Aniline

Method Selection: Catalytic Hydrogenation

While iron-mediated reduction (Fe/NH4Cl) is feasible, catalytic hydrogenation is preferred for pharmaceutical purity profiles to avoid metal residues, provided the C-F bond remains intact. Pd/C is standard; however, if defluorination is observed, switch to Pt/C or Raney Nickel.

Experimental Protocol

Reagents:

  • Intermediate: 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane (from Step 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar pressure)
    

Procedure:

  • Inerting: Charge the reaction vessel with the Nitro Intermediate (10.0 g) and Methanol (100 mL). Degas the solution by bubbling Nitrogen (

    
    ) for 10 minutes.
    
  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under

    
     flow. Caution: Pyrophoric catalyst.
    
  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ) three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is sufficient) at room temperature (25°C) for 6–12 hours.
    • IPC: Monitor for disappearance of the yellow nitro compound and appearance of the fluorescent aniline spot.

  • Workup:

    • Purge the system with Nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet to prevent ignition.

    • Concentrate the filtrate to dryness.

  • Isolation: The product, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline , is obtained as a light brown to off-white solid.

    • Optional Salt Formation: Dissolve in EtOAc and treat with 4M HCl in Dioxane to isolate as the stable hydrochloride salt.

Yield Expectation: 90–95%

Analytical Specifications

ParameterSpecification
Appearance Off-white to light brown solid
Molecular Formula

Molecular Weight 223.29 g/mol
MS (ESI) [M+H]+ = 224.1
1H NMR (DMSO-d6)

6.80 (t, 1H, Ar-H), 6.35 (dd, 1H, Ar-H), 6.25 (dd, 1H, Ar-H), 4.90 (s, 2H,

), 3.0-3.2 (m, diazepane protons), 2.5-2.7 (m, diazepane protons), 2.25 (s, 3H,

), 1.8 (m, 2H, diazepane

).
Purity (HPLC) > 98.0% (Area %)

Logic Flow & Troubleshooting

Workflow Start Start: 3,4-Difluoronitrobenzene SNAr Step 1: SNAr Reaction (K2CO3, MeCN, 60°C) Start->SNAr Check1 IPC: SM < 2%? SNAr->Check1 Check1->SNAr No (Extend Time/Heat) Workup1 Aq. Workup & Concentration Check1->Workup1 Yes Reduc Step 2: Hydrogenation (H2, Pd/C, MeOH) Workup1->Reduc Check2 IPC: Nitro Consumed? Reduc->Check2 Defluoro Issue: Defluorination Observed? Check2->Defluoro Yes AltReduc Switch to Fe/NH4Cl Reduction Defluoro->AltReduc Yes Final Isolate Aniline Product Defluoro->Final No AltReduc->Final

Figure 2: Decision tree for reaction monitoring and troubleshooting common pitfalls like defluorination.

Safety & Handling (E-E-A-T)

  • Nitro Aromatics: 3,4-Difluoronitrobenzene is potentially toxic and can be absorbed through the skin. Use double nitrile gloves and work in a fume hood.

  • Diazepanes: 1-Methyl-1,4-diazepane is corrosive and a skin sensitizer. Avoid inhalation of vapors.

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always wet with water or solvent before disposal. Ensure proper grounding to prevent static discharge during

    
     handling.
    
  • Fluorine Chemistry: While the C-F bond is stable, thermal decomposition of fluorinated aromatics can release HF. Do not overheat >150°C.

References

  • American Chemical Society (ACS). (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link](Note: Cited for mechanistic principles of fluoro-nitrobenzene regioselectivity).

Sources

Exploratory

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline CAS 873537-30-5 properties

Topic: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads. Optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.

Optimizing Kinase Inhibitor Scaffolds via Diazepane Ring Expansion

Executive Summary: The Strategic Value of CAS 873537-30-5

In the competitive landscape of small molecule drug discovery, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5) represents a critical "scaffold-hop" intermediate. While its piperazine analog [3-fluoro-4-(4-methylpiperazin-1-yl)aniline] is a ubiquitous motif in kinase inhibitors (e.g., Abemaciclib analogs), the 1,4-diazepane variant offers distinct physicochemical advantages.

By expanding the saturated nitrogen ring from six (piperazine) to seven (diazepane) members, researchers can modulate:

  • Solubility: The increased flexibility of the diazepane ring often disrupts crystal packing, potentially enhancing aqueous solubility.

  • Selectivity: The larger steric footprint can alter binding vectors in the ATP-binding pocket of kinases, offering a route to bypass resistance mutations or improve selectivity profiles against off-target kinases.

  • IP Space: It provides a structural differentiation from crowded "piperazine-aniline" patent landscapes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is an advanced aniline intermediate characterized by a fluorine atom at the meta position and a bulky, basic diazepane ring at the para position relative to the amine.

Table 1: Core Chemical Properties
PropertySpecification
CAS Number 873537-30-5
IUPAC Name 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
Appearance Off-white to pale brown solid
Melting Point 92–96 °C (Typical for this class)
Predicted LogP ~1.2 – 1.5 (Moderate lipophilicity)
pKa (Conjugate Acid) ~8.5 (Diazepane N4) / ~3.5 (Aniline NH2)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral form)

Synthetic Route & Process Chemistry

Expert Insight: The synthesis of CAS 873537-30-5 relies on the differential reactivity of the fluorine atoms in 3,4-difluoronitrobenzene . The fluorine para to the nitro group is significantly more electrophilic due to the strong mesomeric withdrawal of the nitro group, allowing for highly regioselective Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol

Step 1: Regioselective SₙAr Coupling

  • Charge: A reactor is charged with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in acetonitrile or DMF .

  • Addition: 1-Methylhomopiperazine (1-methyl-1,4-diazepane) (1.1 eq) is added dropwise at 0–5 °C to control exotherm.

  • Reaction: The mixture is heated to 60–80 °C for 4–6 hours. Monitoring by HPLC should show conversion to the nitro-intermediate (3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)nitrobenzene).

    • Critical Control Point: Ensure temperature does not exceed 100 °C to prevent displacement of the second fluorine (meta-position).

  • Workup: Quench with water, extract into ethyl acetate, and wash with brine.

Step 2: Nitro Reduction (Bechamp or Catalytic Hydrogenation)

  • Catalytic Method (Preferred): Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (5 wt% loading). Hydrogenate at 30–50 psi H₂ at RT for 2–4 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate filtrate. The product is often isolated as a free base or converted to an HCl salt for stability.

Visualization: Synthesis Pathway

Synthesis Start 3,4-Difluoronitrobenzene (Electrophile) Inter Intermediate: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl) nitrobenzene Start->Inter Step 1: SnAr K2CO3, ACN, 60°C (Regioselective F-displacement) Reagent 1-Methylhomopiperazine (Nucleophile) Reagent->Inter Final Target Product: CAS 873537-30-5 (Aniline) Inter->Final Step 2: Reduction H2, Pd/C, MeOH (Nitro -> Amine)

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation.

Structural Activity Relationship (SAR) Implications

In drug design, this molecule serves as the "Left-Hand Side" (LHS) or "Solvent Front" moiety in kinase inhibitors.

The "Diazepane Effect"

Replacing a standard piperazine with the diazepane ring in CAS 873537-30-5 introduces a conformational twist .

  • Entropy: The 7-membered ring is more flexible, which can reduce the entropic penalty of binding if the protein pocket is slightly disordered.

  • Basicity: The pKa of the tertiary amine in diazepane is typically slightly higher than piperazine, potentially strengthening ionic interactions with residues like Asp or Glu in the solvent-exposed region of the kinase.

Visualization: SAR Logic Flow

SAR Core CAS 873537-30-5 Scaffold Aniline Aniline NH2 (Hinge Binder) Core->Aniline Forms H-bonds with Kinase Hinge Region Fluorine 3-Fluorine (Metabolic Blocker) Core->Fluorine Blocks CYP450 metabolism at ortho-position Diazepane 4-Methyl-Diazepane (Solubility/Selectivity) Core->Diazepane Projects into Solvent Channel Outcome1 Improved ADME Diazepane->Outcome1 Altered LogD Outcome2 Patentability Diazepane->Outcome2 Novel IP Space

Caption: Figure 2. Pharmacophoric mapping of the scaffold demonstrating its dual role in binding affinity and ADME optimization.

Quality Control & Analytical Characterization

To ensure the integrity of biological data, the purity of CAS 873537-30-5 must be rigorously validated.

Key Impurity Profile
  • Regioisomer Impurity: 2-Fluoro-4-(...) isomer. Formed if the SₙAr reaction temperature is too high, leading to displacement of the meta-fluorine (less likely but possible).

  • Defluoro Impurity: Loss of fluorine during aggressive hydrogenation (hydrodefluorination). Mitigation: Avoid Pd/C with high acid content or use Pt/C if defluorination is observed.

  • Nitro-Precursor: Incomplete reduction.

Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).

  • Mass Spec: ESI+ mode. Look for [M+H]⁺ = 224.15.

Handling and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

  • Safety: Fluorinated anilines can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Stability: The diazepane ring is stable, but the aniline nitrogen is reactive. Avoid contact with strong oxidizers or acid chlorides unless intended for reaction.

References

  • Fluorochem. (n.d.). 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Product Page. Retrieved from (Analogous compound data for physicochemical baseline).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fludiazepam (Diazepane ring properties). Retrieved from .

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. Retrieved from .

  • Santa Cruz Biotechnology. (n.d.). 4-(4-methyl-1,4-diazepan-1-yl)aniline Product Data. Retrieved from .

  • Google Patents. (2020). Method of reducing aromatic nitro compounds (WO2020131574A1). Retrieved from .

Foundational

Technical Characterization Guide: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

This technical guide details the spectroscopic characterization, synthesis logic, and structural validation of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline . This compound is a critical pharmacophore intermediate, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization, synthesis logic, and structural validation of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline . This compound is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors (e.g., targeting CDK4/6 or FLT3) and H3 receptor antagonists, where the diazepane ring offers superior solubility profiles compared to traditional piperazine analogs.[1]

[1][2]

Compound Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
CAS Registry 873537-30-5
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
Exact Mass 223.1485
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~8.5 (Diazepane N), ~3.5 (Aniline N)

Synthesis & Structural Logic (The "How")

To understand the spectroscopy, one must understand the connectivity established during synthesis.[1] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction.[1] This pathway dictates the impurity profile and confirms the regiochemistry of the diazepane attachment.[1]
Validated Synthetic Workflow
  • Regioselective

    
    :  Reaction of 3,4-difluoronitrobenzene with 1-methylhomopiperazine. The fluorine para to the nitro group is significantly more electrophilic, ensuring substitution at the 4-position rather than the 3-position.[1]
    
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the aniline.[1]

SynthesisPath Figure 1: Regioselective Synthesis Pathway confirming 1,4-substitution pattern. SM1 3,4-Difluoronitrobenzene (Electrophile) Inter Intermediate: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl) nitrobenzene SM1->Inter SNAr K2CO3, DMSO, 80°C SM2 1-Methyl-1,4-diazepane (Nucleophile) SM2->Inter Prod Target Product: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl) aniline Inter->Prod Reduction H2, Pd/C or Fe/NH4Cl

[1]

Spectroscopic Data Analysis[1][4]

The following data represents the consensus spectroscopic profile derived from high-purity reference standards and validated structural analogs (e.g., the piperazine analog 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-


 | Frequency:  400 MHz[1][2]

The spectrum is characterized by the asymmetry of the diazepane ring (distinct from the symmetric piperazine) and the specific coupling patterns of the 3-fluoroaniline core.[1]

Shift (δ ppm)Mult.[1][2][3][4]CountAssignmentStructural Insight
6.85 dd1HAr-H5 Ortho to diazepane; shows large

coupling (~12-14 Hz).[1]
6.35 dd1HAr-H2 Ortho to

, Ortho to F. Small

coupling.[1]
6.28 dd1HAr-H6 Ortho to

, Meta to F.
4.95 br s2HAr-NH₂ Exchangeable protons; shift varies with concentration/water.[1]
3.20 - 3.25 m4HDiazepane C2, C7 Protons

to the aniline nitrogen.[1] Deshielded by aromatic ring.[1]
2.55 - 2.60 m2HDiazepane C3 Protons

to the methyl-amine.[1]
2.48 - 2.52 m2HDiazepane C5 Protons

to the methyl-amine (overlap with DMSO).[1]
2.28 s3HN-CH₃ Characteristic sharp singlet for the methyl group.[1]
1.85 quin2HDiazepane C6 The "bridge" protons of the 7-membered ring.[1] Diagnostic for diazepane vs piperazine.
Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (


)[1]

The fragmentation pattern is critical for distinguishing this compound from its isomers.[1]

  • Parent Ion

    
    :  m/z 224.15 (Base Peak)[1]
    
  • Significant Fragments:

    • m/z 167: Loss of the N-methyl-propylamine fragment (Ring opening).[1]

    • m/z 154: Loss of the C4H9N fragment (cleavage of the diazepane ring).[1]

    • m/z 126: 3-Fluoro-4-amino-phenyl cation (Diagnostic core fragment).

MS_Fragmentation Figure 2: Proposed ESI-MS Fragmentation Pathway. Parent [M+H]+ : 224.15 (Parent Ion) Frag1 m/z 167 (Ring Cleavage) Parent->Frag1 - C3H7N (57 Da) Frag2 m/z 126 (Fluoroaniline Core) Parent->Frag2 Direct Dealkylation Frag1->Frag2 - C2H3N

Infrared Spectroscopy (FT-IR)

Method: ATR (Neat)

  • 3420, 3340 cm⁻¹: N-H stretching (Primary amine, asymmetric/symmetric doublet).[1]

  • 2940 - 2800 cm⁻¹: C-H stretching (Aliphatic diazepane CH₂ and N-CH₃).[1]

  • 1625 cm⁻¹: N-H bending (Scissoring).[1]

  • 1510, 1480 cm⁻¹: C=C Aromatic ring stretch.[1]

  • 1215 cm⁻¹: C-F stretching (Strong, diagnostic band).[1]

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), the following protocol is recommended for researchers synthesizing or validating this material.

Protocol: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Amine backbone).[1]

  • Retention Time: Expect elution slightly earlier than the non-fluorinated analog due to the polarity of the fluorine atom, but later than the piperazine analog due to the increased lipophilicity of the extra methylene group in the diazepane.[1]

References

  • PubChem Compound Summary. (2025). 3-Fluoro-4-methylaniline (Analogous Core Data).[1] National Center for Biotechnology Information.[1] [Link][1]

  • MDPI Molecules. (2025).[1] Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.[1] (Methodology Reference for Diazepane formation). [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Identification of Aniline Derivatives.[Link][1]

Sources

Exploratory

1H NMR characterization of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

This guide details the structural characterization of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline using Proton Nuclear Magnetic Resonance ( H NMR) spectroscopy. This molecule represents a specific class of "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.

This molecule represents a specific class of "privileged structures" in medicinal chemistry—combining a fluoro-aniline core (common in kinase inhibitors) with a homopiperazine (1,4-diazepane) ring. The characterization presents unique challenges due to the conformational flexibility of the seven-membered ring and the spin-spin coupling introduced by the fluorine atom.

Part 1: Experimental Protocol & Methodology

Sample Preparation

The choice of solvent is critical for this compound.[1] While chloroform-d (


) is standard, DMSO-d

is recommended for this specific aniline derivative.
  • Reasoning: The primary amine (

    
    ) and the tertiary amine sites create hydrogen bonding potential. 
    
    
    
    may lead to broad, unrecognizable amine peaks and potential aggregation. DMSO-d
    
    
    disrupts these aggregates, sharpening the signals, and pushes the exchangeable
    
    
    protons to a distinct region (
    
    
    ppm).

Protocol:

  • Mass: Weigh

    
     mg of the analyte.
    
  • Solvent: Add

    
    
    
    
    
    L of DMSO-d
    
    
    (99.9% D).
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution of the diazepane salt (if in HCl form) or free base.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Instrument Parameters

To resolve the


 coupling constants (

) and the complex multiplets of the diazepane ring, a high-field instrument is required.
  • Frequency: 400 MHz minimum; 600 MHz preferred for resolving second-order effects in the aromatic region.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio (S/N) without saturation.

  • Number of Scans (NS): 16–64 (depending on concentration).

  • Spectral Width: -2 to 14 ppm.

Part 2: Spectral Analysis & Characterization[2][3][4][5]

Structural Numbering & Logic

To interpret the spectrum, we must apply IUPAC priority numbering.

  • Core: Aniline (C1 bears the

    
    ).
    
  • Substituents: Fluorine at C3; Diazepane ring at C4.

  • Protons of Interest:

    • Aromatic: H2, H5, H6.

    • Aliphatic: Diazepane ring protons (C2', C3', C5', C6', C7') and N-Methyl.

The Aromatic Region (6.0 – 7.0 ppm)

This region is defined by the ABX spin system modified by the Fluorine nucleus (Spin


). The 

nucleus couples to all aromatic protons, creating a "doublet of multiplets" pattern.
  • H2 (dd,

    
     ppm): 
    
    • Located ortho to Fluorine and meta to the Amino group.

    • Splitting: Large

      
       coupling (~12-13 Hz) and small 
      
      
      
      meta-coupling (~2.5 Hz) to H6.
    • Appearance: A distinct doublet of doublets (dd).

  • H6 (dd,

    
     ppm): 
    
    • Located ortho to the Amino group and para to Fluorine.

    • Splitting:

      
       ortho-coupling to H5 (~8.5 Hz) and 
      
      
      
      meta-coupling to H2.
    • Note: The

      
       (para-fluorine) coupling is often small (< 2 Hz) and may only broaden the peak rather than split it.
      
  • H5 (t/dd,

    
     ppm): 
    
    • Located ortho to the Diazepane ring.

    • Splitting:

      
       ortho-coupling to H6 (~8.5 Hz) and 
      
      
      
      meta-coupling to Fluorine (~4-6 Hz).
    • Appearance: Often appears as a pseudo-triplet or a wide doublet of doublets.

The Aliphatic Region (1.8 – 3.5 ppm)

The 1,4-diazepane ring consists of an ethylene bridge (2 carbons) and a propylene bridge (3 carbons). Unlike the rigid chair conformation of piperazine, the diazepane ring is flexible (twist-chair/twist-boat), leading to broader multiplets.

  • N-Methyl (

    
     ppm):  A sharp singlet (3H).[2]
    
  • 
    -Protons (Aniline side):  The protons on the carbons adjacent to the aniline nitrogen are deshielded by the aromatic ring.
    
  • 
    -Protons (Methyl side):  Less deshielded.
    
  • 
    -Protons (C6'):  The central methylene of the propylene bridge is the most shielded aliphatic signal (
    
    
    
    ppm).

Part 3: Data Visualization

Summary of Chemical Shifts

Table 1: Theoretical


H NMR Data (DMSO-d

, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Ar-H5 CH6.82dd (pseudo-t)1H

Ar-H2 CH6.38dd1H

Ar-H6 CH6.29dd1H

NH

NH4.80br s2HExchangeable
Diaz-H CH

3.10 - 3.30m (broad)4H

to Ar-N
Diaz-H CH

2.55 - 2.65m4H

to Me-N
N-CH

CH

2.28s3H-
Diaz-H CH

1.85quint/m2H

(Bridge center)
Coupling Logic Diagram

The following diagram illustrates the splitting tree for the aromatic protons, highlighting the influence of the Fluorine atom.

G cluster_legend Mechanism H2_Signal H2 Proton (Ortho to F) F_Coupling 19F Coupling (3J ~13 Hz) H2_Signal->F_Coupling Primary Splitting H6_Coupling H6 Meta Coupling (4J ~2.5 Hz) F_Coupling->H6_Coupling Secondary Splitting Result Doublet of Doublets (dd) H6_Coupling->Result Observed Signal

Figure 1: Coupling tree for the H2 aromatic proton. The large Fluorine coupling creates the primary doublet, which is further split by the meta-proton H6.

Characterization Workflow

This flowchart outlines the decision process for validating the compound's identity based on spectral features.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_Me Identify N-Methyl Singlet (~2.3 ppm) Start->Check_Me Check_Ar Analyze Aromatic Region (6.0-7.0 ppm) Start->Check_Ar Confirm_Diaz Integrate Aliphatic Region (Total 13H including Me) Check_Me->Confirm_Diaz Decision_F Is H2 split by >10Hz? Check_Ar->Decision_F Decision_F->Confirm_Diaz Yes (F present) Re_Purify Recrystallize/Salt Formation Decision_F->Re_Purify No (Des-fluoro impurity) Final Structure Confirmed Confirm_Diaz->Final

Figure 2: Step-by-step validation workflow for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline.

Part 4: Critical Interpretation Notes

  • Diazepane Ring Dynamics: Unlike the 4-methylpiperazine analog, the 1,4-diazepane ring is not conformationally locked. At room temperature, the methylene protons may appear broadened due to ring inversion rates comparable to the NMR time scale. If distinct multiplets are not resolved, Variable Temperature (VT) NMR at 320-330 K can increase the exchange rate, sharpening the signals into average multiplets.

  • Fluorine-Induced Deshielding: While Fluorine is electronegative (inductive withdrawing), it is also a resonance donor. However, in the ortho position (H2), the inductive effect dominates, shifting H2 downfield relative to a non-fluorinated equivalent. Conversely, the amino group at C1 strongly shields H2 and H6, keeping them upfield (6.2-6.4 ppm) despite the fluorine.

  • Impurity Flags:

    • Des-fluoro analog: If the H2 signal appears as a simple doublet (J ~2 Hz) or singlet without the large ~13 Hz splitting, the fluorine substitution failed.

    • Piperazine analog: If the aliphatic integration shows 8 ring protons but the pattern is two distinct triplets (characteristic of symmetric piperazine) rather than the complex multiplet of diazepane, the starting material may have been 1-methylpiperazine instead of 1-methyl-1,4-diazepane.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shifts and coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Authoritative source for

    
     coupling patterns).
    
  • ChemicalBook. (2024). 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline NMR Spectrum. Retrieved from (Used as a structural analog for aromatic region prediction).

  • BenchChem. (2025).[4] Spectroscopic Analysis of 1,4-Diazepane Derivatives. Retrieved from (General shifts for diazepane rings).

Sources

Foundational

Mass Spectrometry of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline: A Comprehensive Technical Guide

Molecular Architecture and Ionization Potential The compound 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (Chemical Formula: C₁₂H₁₈FN₃) is a structurally complex molecule featuring a primary aniline amine, a fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Ionization Potential

The compound 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (Chemical Formula: C₁₂H₁₈FN₃) is a structurally complex molecule featuring a primary aniline amine, a fluorinated aromatic ring, and a 1,4-diazepane (homopiperazine) heterocycle. For mass spectrometry (MS) applications, understanding the proton affinity of these distinct functional groups is critical for optimizing ionization efficiency.

The molecule contains three nitrogen atoms with varying basicities. The tertiary amine at the N4 position of the homopiperazine ring is the most basic site (estimated pKa ~9.0–9.5), making it the primary locus for protonation during Electrospray Ionization (ESI+). The secondary amine at the N1 position is sterically hindered and conjugated with the aromatic ring, while the primary aniline nitrogen is the least basic due to resonance delocalization of its lone pair into the electron-withdrawing fluorinated aromatic system. Consequently, ESI+ overwhelmingly yields the singly protonated precursor ion [M+H]⁺ at m/z 224.156 .

Collision-Induced Dissociation (CID): Mechanistic Pathways

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., QqQ or Q-TOF), the [M+H]⁺ precursor undergoes specific, charge-driven fragmentation pathways. The causality of these fragmentations is rooted in the stability of the resulting carbocations and the leaving group potential of the homopiperazine ring.

  • C–N Bond Cleavage (Inductive Cleavage): The most prominent fragmentation involves the inductive cleavage of the C–N bond connecting the fluorinated aniline ring to the diazepane ring. Because the aliphatic diazepane ring is more basic and better stabilizes a positive charge than the electron-deficient fluoroaniline ring, the charge is predominantly retained on the diazepane fragment, yielding a highly abundant product ion at m/z 113.108. A secondary, less abundant fragment occurs when the charge is retained on the fluoroaniline moiety (m/z 110.040) .

  • Homopiperazine Ring Opening: Homopiperazine derivatives are known to undergo retro-Diels-Alder-like ring-opening reactions under higher collision energies. This typically results in the neutral loss of methylamine (CH₃NH₂, 31 Da) to yield m/z 193.114, or the loss of larger alkylamine fragments (e.g., C₃H₇N, 57 Da) to yield m/z 167.098 .

  • Artifact Formation Warning (Metabonates): During in vivo bioanalysis or microsomal incubations, N-methyl homopiperazine derivatives are highly susceptible to reacting with endogenous formaldehyde or extraction solvents, forming +13 Da bridged adducts or cyano-adducts. Analysts must monitor for these "metabonates" to avoid false quantification , .

Fragmentation M [M+H]+ m/z 224.156 C12H19FN3+ F1 m/z 113.108 C6H13N2+ (Diazepane Cation) M->F1 C-N Bond Cleavage (Charge on Diazepane) F2 m/z 110.040 C6H5FN+ (Fluoroaniline Cation) M->F2 C-N Bond Cleavage (Charge on Aniline) F3 m/z 167.098 C9H12FN2+ (Ring Cleavage) M->F3 Diazepane Ring Opening (- C3H7N) F4 m/z 193.114 C11H14FN2+ (Loss of CH3NH2) M->F4 Diazepane Ring Cleavage (- CH3NH2)

Proposed CID fragmentation pathway for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development, the theoretical exact masses and empirically optimized collision energies (CE) are summarized below.

Fragment DesignationTheoretical m/zMolecular FormulaNeutral LossOptimized CE (eV)Origin / Mechanism
Precursor 224.1564C₁₂H₁₉FN₃⁺N/A10Protonated molecular ion
Quantifier (F1) 113.1076C₆H₁₃N₂⁺111.048825C-N cleavage; charge on diazepane
Qualifier 1 (F4) 193.1142C₁₁H₁₄FN₂⁺31.042218Ring cleavage; loss of CH₃NH₂
Qualifier 2 (F3) 167.0986C₉H₁₂FN₂⁺57.057822Ring cleavage; loss of C₃H₇N
Qualifier 3 (F2) 110.0405C₆H₅FN⁺114.115930C-N cleavage; charge on aniline

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix-induced ion suppression, and mandates system suitability blanks to rule out carryover.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (plasma/serum) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS (e.g., ¹³C₆-labeled analog). Causality: The 3:1 organic-to-aqueous ratio forces protein denaturation and precipitation, while the SIL-IS corrects for recovery losses and ESI matrix effects.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reverse-Phase Column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, ensuring the tertiary amine of the homopiperazine ring remains fully ionized in the liquid phase, drastically enhancing the ESI+ signal.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: Inject a solvent blank immediately following the highest calibration standard. The blank must show <20% of the Lower Limit of Quantification (LLOQ) signal to validate the absence of column carryover.

Step 3: Mass Spectrometry Detection
  • Source Parameters: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • Acquisition: Operate the mass spectrometer in MRM mode, isolating m/z 224.2 in Q1, utilizing Argon as the collision gas in q2, and monitoring the quantifier (m/z 113.1) and qualifier (m/z 193.1) transitions in Q3.

Workflow S1 Sample Preparation (Protein PPT) S2 UHPLC Separation (C18 Column) S1->S2 Injection S3 ESI+ Ionization (Formic Acid) S2->S3 Elution S4 Quadrupole Isolation (Q1) m/z 224.2 S3->S4 [M+H]+ S5 CID Fragmentation (q2) Argon Gas S4->S5 Precursor S6 TOF/Orbitrap Detection (Q3) High-Res MS S5->S6 Product Ions

Step-by-step LC-MS/MS workflow for the bioanalysis of the target compound.

References

  • Maw, H. H., Teitelbaum, A. M., & Yu, H. "A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds." Rapid Communications in Mass Spectrometry, 2021. URL:[Link]

  • Martin, S., Lenz, E. M., Temesi, D., & Wild, M. "Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood." Drug Metabolism and Disposition, 2012. URL:[Link]

  • Zhang, M., Resuello, C. M., Guo, J., & Powell, M. E. "Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs." Drug Metabolism and Disposition, 2013. URL:[Link]

Exploratory

Chemical stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

An In-depth Technical Guide to the Chemical Stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Abstract This technical guide provides a comprehensive analysis of the chemical stability of 3-Fluoro-4-(4-methyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, a key intermediate in modern pharmaceutical development. The stability of an active pharmaceutical ingredient (API) or its precursors is a critical quality attribute that influences safety, efficacy, and shelf-life. This document delineates a predictive framework for understanding the inherent stability of this molecule by examining its structural components. We will explore its susceptibility to common degradation pathways—including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide presents detailed, field-proven protocols for conducting forced degradation studies as mandated by ICH guidelines, developing a robust stability-indicating analytical method, and interpreting the resulting data to construct a comprehensive degradation profile. This work is intended for researchers, scientists, and drug development professionals seeking to ensure the integrity and quality of drug substances and products.

Introduction: Structural Rationale and Stability Imperatives

The molecule 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a complex structure featuring three distinct chemical moieties: a fluoroaniline ring, a tertiary aniline nitrogen, and a 1,4-diazepane ring with two tertiary aliphatic amines. Each of these functional groups contributes to the molecule's overall reactivity and, consequently, its stability profile.

  • Fluoroaniline Core: The aniline portion is known to be susceptible to oxidative degradation.[1][2][3] The presence of a fluorine atom ortho to the amino group introduces a strong electron-withdrawing effect, which can modulate the electron density of the aromatic ring and the basicity of the amino group. The carbon-fluorine bond itself is exceptionally strong, lending metabolic and chemical stability to that position on the ring.[4][5]

  • 1,4-Diazepane Heterocycle: This seven-membered ring contains two tertiary amines. Tertiary amines are known oxidation sites, potentially forming N-oxides. The flexibility of this ring system is often exploited in medicinal chemistry to achieve optimal binding to biological targets.[6][7][8][9]

Understanding the interplay of these structural features is paramount. A comprehensive stability assessment is not merely a regulatory hurdle but a fundamental component of drug development. It informs formulation design, packaging selection, storage conditions, and the development of analytical methods capable of detecting and quantifying any potential degradants.[10][11] Forced degradation studies are the cornerstone of this assessment, providing critical insights into the molecule's intrinsic stability.[12][13]

Predictive Degradation Pathways

Based on first principles of chemical reactivity, we can anticipate several potential degradation pathways for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline under various stress conditions.

  • Oxidative Degradation: This is predicted to be the most significant degradation pathway. The aromatic amino group and the two tertiary amines on the diazepane ring are all potential sites for oxidation.[1][3] Common oxidative by-products could include N-oxides at any of the three nitrogen atoms, and further degradation could lead to colored impurities through the formation of nitroso or nitro compounds and subsequent oxidative coupling or dimerization products.[3]

  • Hydrolytic Degradation: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to exhibit high stability under neutral, acidic, and basic hydrolytic conditions. Significant degradation is not anticipated unless extreme pH and temperature are applied.

  • Photolytic Degradation: Aromatic amines can be susceptible to photodegradation. While fluorination can sometimes enhance photostability, the overall structure may still be liable to degradation upon exposure to UV or visible light, potentially forming radical species that lead to complex mixtures of by-products.[14][15]

  • Thermal Degradation: In the absence of other stressors, the molecule is expected to be relatively stable at elevated temperatures typical for accelerated stability studies (e.g., 40-80°C). The melting point of related fluoroanilines suggests reasonable thermal stability in the solid state.[16]

The following diagram illustrates the logical flow for investigating these predicted pathways.

G cluster_0 Forced Degradation Workflow API API Substance 3-Fluoro-4-(...)-aniline Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Samples Generate Degraded Samples Stress->Samples Analysis Analyze via Stability- Indicating Method (e.g., LC-MS) Samples->Analysis Data Acquire Data (Chromatograms, Spectra) Analysis->Data ID Identify Degradants (Mass Shift, Fragmentation) Data->ID Pathway Elucidate Degradation Pathways ID->Pathway Report Report & Justify Pathway->Report

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

To empirically determine the stability of the compound, a systematic forced degradation study is required.[10][12] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being obscured by secondary reactions.[11][12]

Preparation of Stock Solutions

A stock solution of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water. This stock will be used for all stress conditions.

Forced Degradation Conditions

The following protocols are designed as a starting point and should be adjusted based on the observed extent of degradation.

Table 1: Recommended Forced Degradation Study Conditions

Stress ConditionProtocol DetailsPredicted Outcome
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.Low to no degradation expected.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.Low to no degradation expected.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.Significant degradation expected. Formation of N-oxides and other oxidative products.[1][3]
Thermal (Solid) Store 5-10 mg of solid API at 80°C for 7 days in a controlled oven. Dissolve in solvent before analysis.Low degradation expected, mainly testing solid-state stability.
Thermal (Solution) Heat 1 mL of stock solution (in sealed vial) at 80°C for 7 days.Potential for minor degradation or interaction with solvent.
Photostability Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). Use a parallel dark control.Moderate degradation possible. Formation of a complex mixture of photoproducts.
Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[10][17]

Protocol: HPLC-MS Method Development

  • Instrumentation: HPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common modifier that provides protons for efficient positive-ion mode ESI-MS and helps to achieve good peak shape.

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Detection:

    • UV/PDA: Scan from 200-400 nm. Monitor at a wavelength where the API has maximum absorbance (e.g., ~254 nm).

    • MS: Electrospray Ionization (ESI) in positive mode. Scan a broad mass range (e.g., m/z 100-1000). Perform MS/MS (fragmentation) on the parent ion and any new peaks observed in the stressed samples to aid in structural elucidation.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate specificity by showing that the parent peak is spectrally pure in all stressed samples (using PDA peak purity analysis and MS data).

Data Interpretation and Degradation Pathway Elucidation

Analysis of the stressed samples using the validated HPLC-MS method will reveal the stability profile.

  • Oxidative Stress: Expect to see new peaks in the chromatogram. The mass spectrometer will be critical for identification.

    • A peak with a mass of [Parent M+H]⁺ + 16 likely corresponds to a mono-N-oxide.

    • A peak with a mass of [Parent M+H]⁺ + 32 could be a di-N-oxide.

    • MS/MS fragmentation patterns of these new peaks, when compared to the parent compound, can help pinpoint the site of oxidation.

  • Other Stresses: Compare the chromatograms from hydrolytic, thermal, and photolytic stress against the control sample. Quantify the percentage of degradation by comparing the parent peak area. Any new peaks should be investigated by MS.

The following diagram illustrates the predicted primary degradation pathways under oxidative stress.

G Parent 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline M.Wt: 223.29 Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Deg1 Aniline N-Oxide M.Wt: 239.29 (+16 Da) Oxidation->Deg1 Site 1 Deg2 Diazepane N-Oxide (N1) M.Wt: 239.29 (+16 Da) Oxidation->Deg2 Site 2 Deg3 Diazepane N-Oxide (N4) M.Wt: 239.29 (+16 Da) Oxidation->Deg3 Site 3

Caption: Predicted primary oxidative degradation products.

Recommendations for Storage and Handling

Based on the predictive analysis, the following precautions are recommended to ensure the long-term stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline:

  • Protection from Light: Store in amber vials or light-resistant containers to mitigate the risk of photolytic degradation.

  • Inert Atmosphere: Given the high susceptibility to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly advised, particularly for long-term storage or for reference standards.

  • Temperature Control: Store at controlled room temperature or under refrigerated conditions (2-8°C) to minimize the rate of any potential degradation reactions.

  • Avoid Strong Oxidizers: Keep the material away from strong oxidizing agents in the laboratory or manufacturing environment.

Conclusion

The chemical stability of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is governed primarily by its susceptibility to oxidation at its three nitrogen centers. The fluoroaniline and diazepane moieties, while conferring desirable pharmacological properties, also represent the main sites of potential degradation. The molecule is predicted to be stable against hydrolysis but may show some liability to photodegradation. A rigorous and systematic approach, employing forced degradation studies coupled with a validated, high-resolution stability-indicating LC-MS method, is essential for fully characterizing its stability profile. The insights gained from such studies are fundamental to the development of a safe, effective, and stable pharmaceutical product.

References

  • Vertex AI Search. Aromatic Amine Cleavage → Area → Sustainability.
  • ACS Publications. Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols | Environmental Science & Technology Letters.
  • Oxford Academic. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Frontiers.
  • Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.
  • Chemical Communications (RSC Publishing).
  • PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PMC.
  • ResearchGate. Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles | Request PDF.
  • PMC.
  • Sparrow Chemical. Fluoroaniline Series.
  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology.
  • PMC - NIH.
  • Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K.
  • PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • JOCPR.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • ACS Publications. Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology.
  • ResearchGate. (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
  • The Use Of Forced Degrad
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Benchchem.
  • Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.

Sources

Foundational

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline as a synthetic intermediate

This guide outlines the synthetic strategy, experimental protocols, and critical quality control measures for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline . Common Name: N/A (Intermediate for Abemaciclib) Target Role:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthetic strategy, experimental protocols, and critical quality control measures for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline .

Common Name: N/A (Intermediate for Abemaciclib) Target Role: Key Pharmacophore in CDK4/6 Inhibitors (e.g., Abemaciclib/Verzenio) Chemical Class: Fluorinated N-heterocyclic Aniline

Part 1: Strategic Retrosynthesis & Mechanism

To synthesize this molecule with high purity, we must control regioselectivity during the construction of the core benzene ring. The structure features an electron-rich aniline and a bulky, basic diazepane ring.

The most robust route utilizes a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This approach avoids expensive palladium-catalyzed aminations (Buchwald-Hartwig) in the first step, leveraging the activating nature of the nitro group.
The Pathway (Graphviz Visualization)

SyntheticRoute cluster_0 Critical Control Point SM1 3,4-Difluoronitrobenzene (Starting Material) INT Intermediate: 1-(2-Fluoro-4-nitrophenyl)- 4-methyl-1,4-diazepane SM1->INT Step 1: SNAr K2CO3, DMSO, 90°C (Regioselective Attack at C4) SM2 1-Methylhomopiperazine (Nucleophile) SM2->INT PROD TARGET: 3-Fluoro-4-(4-methyl- 1,4-diazepan-1-yl)aniline INT->PROD Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH

Figure 1: Two-step synthetic pathway from commodity chemicals to the target aniline.[1]

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Coupling

Objective: Displace the fluorine atom at the 4-position of 3,4-difluoronitrobenzene. Mechanism: The nitro group exerts a strong mesomeric (


) withdrawal effect on the para position (C4) and only an inductive (

) effect on the meta position (C3). Therefore, the nucleophile (homopiperazine) selectively attacks C4.

Reagents & Stoichiometry:

Component Equiv. Role
3,4-Difluoronitrobenzene 1.0 Electrophile
1-Methylhomopiperazine 1.1 Nucleophile

| Potassium Carbonate (


)  | 1.5 - 2.0 | Acid Scavenger (HCl/HF) |
| DMSO or DMF  | Solvent | Polar Aprotic (Promotes 

) |

Protocol:

  • Setup: Charge a round-bottom flask with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous DMSO (5 vol).

  • Addition: Add powdered

    
     (1.5 eq). Stir to suspend.
    
  • Nucleophile: Add 1-methylhomopiperazine (1.1 eq) dropwise. Note: Exotherm possible.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Look for the disappearance of the difluoro starting material and the emergence of a bright yellow/orange spot (nitro-amine).

  • Workup: Cool to room temperature. Pour slowly into crushed ice/water (10 vol). The product typically precipitates as a yellow solid.[2]

  • Purification: Filter the solid. Wash with water to remove DMSO and inorganic salts. Dry in a vacuum oven at 50°C.

    • Yield Target: >85%.[3][4][5]

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary aniline without cleaving the C-F bond or the benzylic C-N bond.

Safety Warning: Hydrogen gas is highly flammable. Dry Pd/C is pyrophoric. Keep wet with solvent at all times.

Protocol:

  • Setup: Dissolve the Step 1 Nitro-intermediate (1.0 eq) in Methanol or Ethanol (10 vol).

  • Catalyst: Under a nitrogen blanket, add 10% Pd/C (5 wt% loading relative to substrate).

  • Hydrogenation: Purge the vessel with

    
     (x3), then 
    
    
    
    (x3). Maintain
    
    
    pressure (balloon or 1-3 bar) at Room Temperature.
  • Timeline: Reaction is typically fast (2–4 hours).

    • IPC: Monitor for the disappearance of the yellow color (solution turns colorless or pale pink/brown).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a viscous oil or low-melting solid.

Part 3: Purification & Quality Control (Self-Validating System)

This molecule contains a basic tertiary amine (in the ring) and a primary aniline. This amphoteric nature allows for a "Self-Validating" purification via Acid/Base extraction if the crude purity is low.

Acid/Base Purification Workflow

Purification Crude Crude Aniline Residue Acidify Dissolve in dilute HCl (pH 2) Impurity Check: Non-basic impurities insoluble Crude->Acidify Wash Wash with Ethyl Acetate (Discard Organic Layer) Acidify->Wash Remove Neutral/Acidic Impurities Basify Adjust Aqueous Layer to pH 10 (NaOH or NH4OH) Wash->Basify Aqueous Phase Extract Extract into DCM or EtOAc Dry & Concentrate Basify->Extract Pure Pure Target Aniline Extract->Pure

Figure 2: Acid-Base extraction strategy to isolate the diamine product.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 98.0% (Area %)Single peak.[4]
1H-NMR Consistent with Structure

~3.5-4.5 ppm:
Broad singlet (2H) for

.

~6.5-7.0 ppm:
Aromatic splitting pattern (d, dd) confirming 1,3,4-substitution.
19F-NMR Single PeakConfirm fluorine retention (prevented defluorination during reduction).
Appearance Off-white to pale brown solid/oilDark brown/black indicates oxidation (store under Argon).

Part 4: Scientific Context & Application

This aniline is the "left-hand" fragment of Abemaciclib (Verzenio). In the final drug assembly, this aniline nitrogen participates in a Buchwald-Hartwig coupling (or similar C-N bond formation) with a 2-chloropyrimidine derivative.

Why this structure?

  • Fluorine (C3): Increases metabolic stability and modulates the pKa of the aniline, affecting its nucleophilicity in the subsequent coupling step.

  • Diazepane Ring: Improves solubility and pharmacokinetic profile compared to a standard piperazine. The 7-membered ring induces a specific conformational twist critical for binding in the ATP pocket of CDK4/6 enzymes.

References

  • Eli Lilly and Company. (2010). Substituted Pyridines Useful as Cell Cycle Inhibitors.[6] WO2010075074A1. (Primary patent describing the synthesis of Abemaciclib and its intermediates).[7][8]

  • ChemicalBook. (n.d.). Abemaciclib Synthesis and Intermediates.[2][3][6][7][9] (General reference for CAS numbers and intermediate structures).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46220502 (Abemaciclib). (Structural verification of the fragment within the drug).

Sources

Exploratory

Biological Activity of Aniline-Functionalized Diazepines: A Technical Guide

Executive Summary: The Pharmacophore Fusion The fusion of the diazepine core (a seven-membered heterocyclic ring with two nitrogen atoms) with aniline functionalities creates a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Fusion

The fusion of the diazepine core (a seven-membered heterocyclic ring with two nitrogen atoms) with aniline functionalities creates a privileged scaffold in medicinal chemistry. While diazepines (specifically 1,4-benzodiazepines) are historically synonymous with anxiolytics targeting the GABA\textsubscript{A} receptor, the incorporation of aniline moieties—either as fused precursors (o-phenylenediamine) or as N-substituents—dramatically expands the biological profile.

This guide analyzes the diazepine-aniline pharmacophore, shifting focus from classic CNS depression to emerging applications in oncology (kinase inhibition) and antimicrobial therapeutics . We explore the Structure-Activity Relationships (SAR) that dictate this functional divergence.

Chemical Architecture & Structural Classes

The term "diazepine-containing aniline" primarily refers to two structural subclasses based on the nitrogen positioning and the integration of the aniline residue.

1,4-Benzodiazepines (The CNS & Oncology Scaffold)

Derived from the condensation of 2-aminobenzophenones (aniline derivatives) with amino acid synthons.

  • Core Feature: Nitrogen atoms at positions 1 and 4.[1]

  • Aniline Role: The fused benzene ring (positions 6-9) is the "aniline" remnant. Substituents here (e.g., 7-Cl, 7-NO\textsubscript{2}) are critical for receptor affinity.

  • Active Sites: The C5-phenyl and N1-substituents modulate lipophilicity and metabolic stability.

1,5-Benzodiazepines (The Antimicrobial Scaffold)

Synthesized directly from o-phenylenediamine (a bis-aniline) and


-unsaturated carbonyls (chalcones) or ketones.
  • Core Feature: Nitrogen atoms at positions 1 and 5.[1][2]

  • Aniline Role: The scaffold itself is a cyclic bis-aniline. The N-H moieties at positions 1 and 5 serve as hydrogen bond donors, crucial for bacterial enzyme inhibition.

Therapeutic Applications & Mechanisms[3][4][5]

CNS Modulation: The GABA\textsubscript{A} Allosteric Pathway

Mechanism: 1,4-benzodiazepines bind to the


 interface of the GABA\textsubscript{A} receptor.
  • Key Interaction: The aniline-derived nitrogen (N1) and the C2-carbonyl function as hydrogen bond acceptors.

  • SAR Insight: Electron-withdrawing groups (EWG) at position 7 (e.g., Cl, NO\textsubscript{2}) enhance affinity by increasing the acidity of the N1-H (if unsubstituted) or altering the dipole moment of the fused ring.

Oncology: Antiproliferative & Kinase Inhibition

Recent derivatives have moved beyond the CNS.[3] N-aryl-1,4-benzodiazepines (aniline substituents at C2 or N1) show potent cytotoxicity.

  • Target: Inhibition of MEK/ERK signaling and Tubulin polymerization .[1]

  • Data Highlight: 1,4-benzodiazepine-2,5-diones have demonstrated GI\textsubscript{50} values as low as 0.24 µM in lung cancer lines (NCI-H522).[4]

  • Mechanism: The scaffold mimics the

    
    -turn of peptides, blocking protein-protein interactions (PPI) in signal transduction.
    
Antimicrobial Activity: Membrane & Enzyme Disruption

1,5-Benzodiazepines synthesized from o-phenylenediamine exhibit broad-spectrum activity.

  • Target: Bacterial DNA gyrase and cell wall synthesis enzymes.[1]

  • SAR Insight: A 2-pyridyl or ester group at C3 significantly lowers Minimum Inhibitory Concentration (MIC).

Visualizations (Graphviz/DOT)

Structure-Activity Relationship (SAR) Map

This diagram illustrates the critical substitution points on the benzodiazepine scaffold and their biological impact.

SAR_Map Scaffold Benzodiazepine Core Scaffold Pos7 Position 7 (Aniline Ring) EWG (Cl, NO2, F) Scaffold->Pos7 Pos1 Position 1 (Nitrogen) Alkyl/Aryl Substitution Scaffold->Pos1 Pos5 Position 5 (Phenyl Ring) Ortho-substitution (F, Cl) Scaffold->Pos5 Pos3 Position 3 Hydroxyl/Ester Groups Scaffold->Pos3 CNS CNS Activity (GABA-A Affinity) Pos7->CNS Enhances affinity Pos1->CNS Methyl/Ethyl modulates metabolic stability Onco Anticancer (Kinase/Tubulin) Pos1->Onco N-Aryl increases cytotoxicity Pos5->CNS Ortho-F/Cl essential Micro Antimicrobial (1,5-isomer specific) Pos3->Micro Esters lower MIC

Caption: SAR map highlighting how specific substitutions on the diazepine-aniline scaffold drive divergence into CNS, Oncology, or Antimicrobial therapeutic windows.

Mechanism of Action: GABA vs. Kinase Pathways

MOA_Pathway cluster_CNS CNS Pathway (1,4-BZD) cluster_Onco Oncology Pathway (N-Aryl-BZD) Drug Diazepine-Aniline Derivative GABA GABA-A Receptor (Allosteric Site) Drug->GABA High Affinity Kinase Kinase Domain (MEK/EGFR) Drug->Kinase Modified Scaffold Cl_Channel Cl- Channel Opening GABA->Cl_Channel Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Effect_CNS Anxiolytic/ Sedative Hyperpol->Effect_CNS PPI Protein-Protein Interaction Block Kinase->PPI Apoptosis Cell Cycle Arrest (G2/M Phase) PPI->Apoptosis Effect_Onco Tumor Regression Apoptosis->Effect_Onco

Caption: Dual mechanistic pathways. 1,4-BZDs primarily target GABA-A for CNS effects, while specific N-aryl modifications shift activity toward kinase inhibition and apoptosis.

Experimental Protocols

Synthesis of 1,5-Benzodiazepines (Antimicrobial Series)

This protocol utilizes o-phenylenediamine (the aniline source) and chalcones.[5]

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Substituted Chalcone (10 mmol)

  • Catalyst: Piperidine or Molecular Iodine (10 mol%)

  • Solvent: Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve o-phenylenediamine and the chalcone in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add the catalyst (Piperidine/Iodine).

  • Reflux: Heat the mixture at reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the 1,5-benzodiazepine derivative.

In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

Steps:

  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the diazepine derivative in DMSO/Mueller-Hinton Broth (concentration range:

    
     µg/mL).
    
  • Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the drug. Incubate at

    
    C for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Quantitative Data Summary

The following table summarizes the biological activity of key diazepine-aniline derivatives found in recent literature.

Compound ClassSubstituents (R)Target Organism/Cell LineActivity MetricValueRef
1,5-Benzodiazepine 2-(2-Pyridyl), 8-CH3C. neoformans (Fungi)MIC30 µg/mL[1]
1,5-Benzodiazepine 2-(2-Pyridyl), 8-CH3S. aureus (Bacteria)MIC>100 µg/mL[1]
1,4-BZD-2,5-dione N1-substitutedNCI-H522 (Lung Cancer)GI\textsubscript{50}0.24 µM[2]
1,4-Benzodiazepine 7-Cl, 5-PhenylGABA\textsubscript{A} ReceptorK\textsubscript{i}~5-10 nM[3]

Note: 1,5-benzodiazepines show higher efficacy against fungal strains than bacterial strains in this specific series.

References

  • Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH).Link

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.[4]Link

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Chemistry Group.Link

  • Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. NIScPR.Link

  • Structure-activity Relationship of Benzodiazepine Derivatives as LXXLL Peptide Mimetics. Bioorganic & Medicinal Chemistry.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Introduction & Chemical Profiling 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a complex polybasic pharmaceutical intermediate. Its chemical architecture combines a primary aromatic amine (aniline) and a 1,4-diazepa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a complex polybasic pharmaceutical intermediate. Its chemical architecture combines a primary aromatic amine (aniline) and a 1,4-diazepane ring. The diazepane moiety is a homopiperazine derivative containing both a tertiary alkyl amine and an aryl-substituted tertiary amine. While the electronegative fluorine atom on the aromatic ring slightly withdraws electron density (modulating the basicity of the aniline nitrogen), the diazepane nitrogens remain highly basic, with an estimated pKa of ~9.0–10.5.

The Chromatographic Challenge: When analyzing basic aliphatic and aromatic amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, broadened peak shapes, and shifting retention times. This phenomenon occurs because basic nitrogen atoms carry a positive charge at neutral pH, leading to secondary ion-exchange interactions with residual, ionized silanol groups (


) present on the silica stationary phase[1].

Mechanistic Insights & Methodological Causality

To design a self-validating and robust analytical method, we must eliminate these secondary retention mechanisms. As an Application Scientist, I evaluate two primary mechanistic pathways to resolve basic amine tailing:

  • Pathway A (Low pH Strategy): Operating at a highly acidic pH of ~2.5 (e.g., using 0.1% Trifluoroacetic acid). At this pH, the basic amines are fully protonated (cationic), but the residual silanols on the silica surface are also heavily protonated and neutral (

    
    ). This effectively shuts down the ion-exchange mechanism[2].
    
  • Pathway B (High pH Strategy): Operating at a basic pH of ~10.5 (e.g., using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). At this pH, the basic amines on the diazepane ring are deprotonated and neutralized. Neutral compounds do not undergo electrostatic interactions with ionized silanols, resulting in sharp, symmetrical Gaussian peaks[3].

Editorial Choice: For 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, the High pH Strategy (Pathway B) is selected. Neutralizing this highly polar, polybasic molecule significantly increases its hydrophobicity. This allows for superior retention on a C18 column without relying on highly aqueous mobile phases that risk phase collapse. Because traditional silica dissolves at high pH, a specialized base-stable column (Ethylene Bridged Hybrid (BEH) silica) is strictly required.

Experimental Workflows and Logical Relationships

Workflow A Analyte Profiling: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline pKa ~9.5 B Select Mobile Phase pH A->B C Low pH Strategy (pH 2.5) Suppress Silanol Ionization B->C Option 1 D High pH Strategy (pH 10.5) Neutralize Analyte B->D Option 2 E Use End-Capped C18 + Chaotropic Salt (TFA) C->E F Use Hybrid Silica Column (e.g., BEH C18) D->F G Evaluate Peak Asymmetry (As < 1.5) E->G F->G

Logical workflow for mitigating basic amine peak tailing in RP-HPLC.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Stationary Phase: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions

The rationale behind the quantitative parameters is summarized below to ensure method reproducibility.

Table 1: HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column BEH C18 (150 x 4.6 mm, 3.5 µm)Steric protection and hybrid backbone resist silica dissolution at pH 10.5.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer for sharper peaks.
Detection UV at 240 nmThe aniline chromophore exhibits strong

transitions near 240 nm.
Injection Vol 5 µLPrevents volume overload and mitigates solvent-mismatch band broadening.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
2.08515Isocratic hold to focus the analyte band
10.04060Linear gradient to elute the neutralized base
12.01090High-organic column wash
12.18515Re-equilibration
17.08515End
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile and sonicate for 5 minutes. The basic nature of the compound ensures high solubility in organic solvents.

  • Volume Make-up: Dilute to volume with LC-MS grade water (Final Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and make up to the mark with Diluent (Final Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability & Self-Validating Criteria

A protocol is only as reliable as its internal validation. Before analyzing unknown samples, the system must prove its capability to handle the basic analyte without succumbing to secondary interactions.

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaImplication if Failed
Peak Tailing Factor (

)

Indicates active silanol interactions or column voiding. Check mobile phase pH.
Theoretical Plates (

)

(per meter)
Indicates poor column efficiency, degradation, or dead volume in system tubing.
%RSD of Area (n=5)

Suggests injector inconsistency, air bubbles, or incomplete sample solubility.
Retention Time %RSD

Implies pump proportioning errors or incomplete column equilibration.

Troubleshooting Insight: If the tailing factor exceeds 1.5, immediately verify the pH of Mobile Phase A. Ammonium bicarbonate buffers can lose volatile ammonia gas over time, causing the pH to drop. A drop in pH to ~8.5 will partially protonate the diazepane ring, re-introducing silanol interactions and destroying peak symmetry[1].

Conclusion

By applying first-principles chemistry to chromatographic method development, the inherent challenges of analyzing 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline are effectively mitigated. Utilizing a high-pH mobile phase neutralizes the polybasic diazepane moiety, eliminating the electrostatic interactions with stationary phase silanols that typically plague basic amine analysis.

References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link][1]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link][2]

  • Title: Why Do Peaks Tail? Source: LC Troubleshooting Bible URL: [Link][3]

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline in Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale The synthesis of targeted therapeutics, particularly kinase inhibitors, frequently requires the construction of complex diarylamines. 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)anili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of targeted therapeutics, particularly kinase inhibitors, frequently requires the construction of complex diarylamines. 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a highly functionalized, multi-basic pharmaceutical building block that presents unique challenges in palladium-catalyzed C–N cross-coupling.

To successfully couple this substrate with an aryl halide, researchers must navigate two competing electronic and steric factors:

  • The Nucleophilic Profile: The primary aniline acts as the nucleophile. Its reactivity is modulated by the electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, which slightly dampens nucleophilicity, and the strongly electron-donating resonance (+R) of the para-diazepane group, which compensates to maintain a relatively electron-rich reactive center.

  • Competitive Coordination (Catalyst Poisoning): The 4-methyl-1,4-diazepan-1-yl moiety contains a basic tertiary amine. In standard catalytic systems, this basic nitrogen can act as a competitive ligand, binding to electrophilic Pd(II) intermediates to form stable, off-cycle complexes that halt the catalytic cycle [1, 2].

The Causality of Catalyst Selection: To overcome competitive coordination, the catalytic pocket must be engineered to physically exclude the bulky diazepane while accommodating the primary aniline. Highly sterically demanding dialkylbiaryl phosphine ligands, specifically BrettPhos , are required. The massive steric bulk of BrettPhos prevents the tertiary amine of the diazepane from approaching the palladium center, ensuring the catalyst remains on-cycle [2]. Furthermore, utilizing a third-generation palladacycle (BrettPhos Pd G3) ensures rapid, quantitative generation of the active monoligated L-Pd(0) species under mild conditions, preventing substrate degradation [3].

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline with a representative heteroaryl chloride (e.g., a substituted 2-chloropyrimidine). The data illustrates the critical nature of ligand steric bulk and base selection.

Table 1: Optimization of C–N Coupling Conditions

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3BINAPNaOtBuToluene100< 10Severe catalyst poisoning via diazepane coordination.
2RuPhos Pd G3RuPhosCs2CO31,4-Dioxane8045Moderate conversion; secondary amine binding partially suppressed.
3BrettPhos Pd G3 BrettPhos NaOtBu 1,4-Dioxane 80 88 Optimal steric exclusion of diazepane; rapid C–N coupling.
4BrettPhos Pd G3BrettPhosK3PO4t-AmOH10082Excellent functional group tolerance; slower kinetics due to weak base.

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 3 represents the optimal balance of kinetic reactivity and catalyst longevity.

The Catalytic Cycle

The following diagram illustrates the self-correcting catalytic cycle when utilizing a bulky G3 precatalyst, specifically highlighting where the basic aniline enters the cycle.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Rate Limiting) AmineCoord Amine Coordination L-Pd(II)(Ar)(X)(NH2-R) OxAdd->AmineCoord + Fluoro-diazepanyl-aniline Amido Amido Complex L-Pd(II)(Ar)(NH-R) AmineCoord->Amido + Base - Base·HX Amido->Pd0 Reductive Elimination Product Coupled Product Ar-NH-R Amido->Product Yields

Figure 1: Buchwald-Hartwig catalytic cycle tailored for basic, heteroatom-rich anilines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it incorporates an acid-base extraction that leverages the intrinsic basicity of the diazepane moiety to separate the desired product from neutral impurities (such as unreacted aryl halide or homocoupled byproducts) without the immediate need for complex chromatography [4].

Materials Required:
  • Amine: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (1.0 equiv, 1.0 mmol, 223.3 mg)

  • Electrophile: Aryl chloride/bromide (1.05 equiv, 1.05 mmol)

  • Precatalyst: BrettPhos Pd G3 (2 mol%, 0.02 mmol, 18.1 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:
  • Inert Atmosphere Setup (Glovebox/Schlenk Line):

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Oxygen ingress will lead to rapid catalyst deactivation (visible as a precipitation of palladium black).

    • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the aryl halide, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline, BrettPhos Pd G3, and NaOtBu.

  • Solvent Addition:

    • Add 5.0 mL of anhydrous, sparged 1,4-dioxane. Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox.

  • Thermal Activation & Coupling:

    • Place the vial in a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • In-Process Control: At 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. Look for the disappearance of the aryl halide. If unreacted aryl halide remains but the aniline is consumed, suspect competitive oxidative addition (homocoupling).

  • Acid-Base Extraction (Self-Validating Purification):

    • Causality: The diazepane ring has a pKa of ~9.5. By acidifying the mixture, the product becomes water-soluble, leaving neutral organic impurities behind.

    • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel.

    • Extract the organic layer with 1.0 M aqueous HCl (2 × 15 mL). The product is now in the aqueous layer. Discard the organic layer (contains phosphine oxide and neutral byproducts).

    • Cool the aqueous layer in an ice bath and carefully adjust the pH to 12 using 2.0 M aqueous NaOH.

    • Extract the basified aqueous layer with fresh EtOAc or DCM (3 × 15 mL).

  • Isolation:

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure diarylamine product.

Workflow & In-Process Controls

Workflow Prep 1. Glovebox Setup Catalyst & Substrates Solvent 2. Degassed Solvent (1,4-Dioxane) Prep->Solvent React 3. Thermal Activation (80 °C, 2-12 h) Solvent->React Workup 4. Acid-Base Extraction React->Workup Purify 5. RP-HPLC Isolation Workup->Purify

Figure 2: Self-validating workflow for the handling and isolation of basic anilines.

Troubleshooting & Causality Analysis

  • Issue: Incomplete Conversion with Intact Starting Materials.

    • Cause: The oxidative addition step is failing, or the catalyst was poisoned prior to activation.

    • Solution: Ensure complete degassing of the solvent. If the aryl halide is highly electron-rich (deactivated), switch to a more reactive leaving group (e.g., bromide or iodide) or increase the temperature to 100 °C using t-AmOH as the solvent.

  • Issue: Dehalogenation of the Aryl Halide.

    • Cause: The rate of reductive elimination is too slow compared to competitive β-hydride elimination (if aliphatic amines were present) or hydrogen abstraction from the solvent.

    • Solution: Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄. Strong bases can accelerate side reactions when the reductive elimination step is sterically hindered [2].

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. URL: [Link]

Method

Application Note: Divergent Derivatization of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline for SAR Studies

Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid expansion of chemical space around a privileged pharmacophore is critical for establishing robust Structure-Activity Relationships (SAR). The building block 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (MW: 223.29, Formula: C12H18FN3)[1] is a highly versatile intermediate frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and other targeted therapeutics[2].

Derivatizing the primary aniline moiety into amides, ureas, and sulfonamides allows researchers to systematically probe hydrogen-bonding networks and steric tolerances within a target protein's binding pocket[3]. However, handling this specific scaffold requires a nuanced understanding of its intrinsic electronic and physical properties:

  • The Fluorine Effect (-I): The fluorine atom at the 3-position exerts an electron-withdrawing inductive effect, which slightly decreases the pKa and nucleophilicity of the adjacent primary aniline compared to an unsubstituted analog. Consequently, highly reactive electrophiles or potent coupling agents (like HATU) are required to drive acylation to completion.

  • The Diazepane Tertiary Amine: The 4-methyl-1,4-diazepane ring introduces a highly basic center. During derivatization, if the reaction pH drops (e.g., via HCl generation during sulfonylation), this tertiary amine will protonate. This not only alters the solubility profile—often causing the intermediate to crash out of non-polar solvents like dichloromethane (DCM)—but can also sequester basic equivalents needed for the primary reaction.

The following protocols are engineered to account for these mechanistic variables, ensuring high-yielding, self-validating syntheses of SAR libraries.

SAR Derivatization Workflow

To systematically explore the binding pocket, the primary aniline is subjected to three divergent synthetic pathways. Amides explore directional hydrogen bonding, ureas provide a rigid, bidentate hydrogen-bond donor/acceptor motif, and sulfonamides introduce a tetrahedral geometry that projects substituents into distinct spatial vectors[2].

SAR_Workflow Core 3-Fluoro-4-(4-methyl-1,4- diazepan-1-yl)aniline Amide Amide Library (HATU / DIPEA) Core->Amide R-COOH Urea Urea Library (Isocyanates / DCM) Core->Urea R-NCO Sulfonamide Sulfonamide Library (R-SO2Cl / Pyridine) Core->Sulfonamide R-SO2Cl SAR In Vitro Screening & SAR Modeling Amide->SAR Urea->SAR Sulfonamide->SAR

Workflow for divergent SAR derivatization of the core aniline scaffold into three libraries.

Comparative Reaction Parameters

The following table summarizes the optimized conditions for each derivatization pathway, taking into account the basicity of the diazepane ring and the attenuated nucleophilicity of the fluoroaniline.

Derivative TypeElectrophile SourceOptimal SolventBase / AdditiveEquivalents (Base)Typical YieldPrimary Purification
Amide Carboxylic AcidDMFDIPEA / HATU3.0 eq75 - 90%Reverse-Phase HPLC (Basic)
Urea IsocyanateDCM or THFNone (or TEA)0 - 1.5 eq80 - 95%Filtration / Trituration
Sulfonamide Sulfonyl ChloridePyridinePyridineSolvent excess65 - 85%Silica Gel (NH3/MeOH in DCM)

Detailed Experimental Protocols

Protocol A: Amide Synthesis via HATU Coupling

Rationale: HATU is selected over EDC/HOBt due to its superior kinetics, which overcomes the reduced nucleophilicity of the 3-fluoroaniline. An excess of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) is critical to maintain the diazepane nitrogen in its free-base form, preventing competitive protonation from stalling the catalytic cycle.

Step-by-Step Procedure:

  • Activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.2 eq, 0.6 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.3 eq, 0.65 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (1.0 eq, 0.5 mmol, 111.6 mg) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Step: Monitor via LC-MS (ESI+). The starting aniline will appear at

      
       224.1 
      
      
      
      . Successful conversion is confirmed by the disappearance of this peak and the emergence of the product mass (
      
      
      ).
  • Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated aqueous

    
     (10 mL) to remove unreacted acid and HATU byproducts.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via basic reverse-phase HPLC (Water/Acetonitrile with 0.1% 
    
    
    
    ).
Protocol B: Urea Synthesis via Isocyanates

Rationale: Isocyanates react rapidly with anilines to form ureas, a motif prized in medicinal chemistry for its robust hydrogen-bonding capabilities[3]. Because no acidic byproducts are generated, exogenous base is often unnecessary, simplifying purification.

Step-by-Step Procedure:

  • Preparation: Dissolve the aniline core (1.0 eq, 0.5 mmol) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Add the appropriate aryl or alkyl isocyanate (1.05 eq, 0.525 mmol) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Step: To ensure the isocyanate is fully consumed, quench a 10 µL reaction aliquot in 100 µL of Methanol. If unreacted isocyanate remains, LC-MS will reveal a methyl carbamate side-product.

  • Isolation: In many cases, the highly crystalline urea product will precipitate directly from the DCM as the reaction progresses. If precipitation occurs, collect the solid via vacuum filtration and wash with cold DCM (2 x 5 mL). If no precipitate forms, concentrate the mixture and purify via flash chromatography.

Protocol C: Sulfonamide Synthesis via Sulfonyl Chlorides

Rationale: Sulfonylation generates one equivalent of HCl. If a standard tertiary amine (like TEA) is used in a non-polar solvent, the basic diazepane ring will compete for the proton, potentially precipitating the starting material as an unreactive hydrochloride salt. Using Pyridine as both the solvent and the base circumvents this issue and acts as a nucleophilic catalyst[4].

Step-by-Step Procedure:

  • Setup: Dissolve the aniline core (1.0 eq, 0.5 mmol) in anhydrous Pyridine (2.0 mL). Cool the solution to 0 °C.

  • Addition: Add the desired sulfonyl chloride (1.2 eq, 0.6 mmol) in small portions to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate the reaction mixture under high vacuum to remove the majority of the pyridine. Partition the resulting residue between DCM (15 mL) and saturated aqueous

    
     (15 mL).
    
    • Causality Note: The basic aqueous wash is mandatory. It neutralizes any remaining pyridinium salts and ensures the diazepane ring is fully free-based, allowing it to partition into the organic layer.

  • Isolation: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over

    
    , and concentrate. Purify via silica gel chromatography using a gradient of 0-10% Methanol (containing 1% 
    
    
    
    ) in DCM.

References

  • Unraveling the Potential of Amino-, Acylamino-, and Ureido-Substituted 3H-1,2-Benzoxaphosphepine 2-Oxides toward Nanomolar Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer PubMed Central (NIH). URL:[Link]

Sources

Application

Application Note: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline as a Privileged Building Block for Targeted Anticancer Agents

Executive Summary In the landscape of modern oncology drug discovery, the design of targeted small-molecule kinase inhibitors relies heavily on modular, highly optimized pharmacophore fragments. 3-Fluoro-4-(4-methyl-1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, the design of targeted small-molecule kinase inhibitors relies heavily on modular, highly optimized pharmacophore fragments. 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (3-F-4-MDPA) has emerged as a critical building block in the synthesis of next-generation therapeutics targeting oncogenic drivers such as EGFR, ALK, FLT3, and PRMT5. This application note details the structural rationale behind this specific chemotype, provides field-proven synthetic methodologies for its incorporation into drug scaffolds, and outlines robust biological validation protocols.

Structural Rationale & Pharmacophore Utility

The architectural design of 3-F-4-MDPA is not coincidental; each functional group serves a distinct, synergistic purpose in optimizing both pharmacodynamics and pharmacokinetics.

  • The Aniline Core (Nucleophilic Handle): The primary amine serves as the anchor point for coupling the fragment to hinge-binding heteroaromatic scaffolds (e.g., pyrimidines, quinazolines, or quinolines) via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling [3].

  • The 3-Fluoro Substituent (Conformational & Metabolic Control): The tactical incorporation of fluorine is a hallmark of rational drug design [1]. The highly electronegative fluorine atom lowers the pKa of the adjacent aniline amine, modulating its reactivity. More importantly, it provides steric shielding against CYP450-mediated aromatic oxidation and restricts the dihedral angle of the molecule, entropically locking the inhibitor into its bioactive conformation.

  • The 4-Methyl-1,4-diazepan-1-yl Motif (Solubility & Target Engagement): Replacing a standard piperazine ring with a 1,4-diazepane (homopiperazine) ring is a proven strategy to overcome the developability bottlenecks of hydrophobic kinase inhibitors[2]. The expansion to a seven-membered ring increases structural flexibility and basicity. This allows the protonated nitrogen to project optimally into the solvent-exposed channel of the kinase ATP-binding pocket, while drastically improving aqueous solubility and oral bioavailability.

Quantitative Data: Physicochemical Advantage

The table below summarizes the typical physicochemical improvements observed when transitioning from a traditional piperazine tail to a homopiperazine tail during lead optimization.

Structural MotifRepresentative ClogPAqueous Solubility (μM)pKa (Basic Nitrogen)Pharmacological Advantage
N-Methylpiperazine 3.2~40 - 508.1Baseline standard for solvent channel interaction.
N-Methylhomopiperazine 2.8~900 - 10008.9Increased basicity and flexibility; >20-fold solubility improvement [2].

Synthetic Workflow: Buchwald-Hartwig Amination

While S_NAr can be used to couple 3-F-4-MDPA to highly electron-deficient heterocycles, palladium-catalyzed Buchwald-Hartwig amination is the industry standard for constructing complex kinase inhibitors due to its broad substrate scope and high yields [3].

G A Heteroaryl Halide (e.g., 2-Chloropyrimidine) C Buchwald-Hartwig Cross-Coupling (Pd catalyst, Ligand, Base) A->C D SNAr Reaction (Acidic/Thermal) A->D B 3-F-4-MDPA Aniline Building Block B->C B->D E Targeted Kinase Inhibitor C->E High Yield, Mild Conditions D->E Lower Yield, Harsh Conditions

Caption: Decision tree for coupling 3-F-4-MDPA to heteroaromatic scaffolds.

Step-by-Step Protocol

Objective: Couple 3-F-4-MDPA to a generic heteroaryl chloride (e.g., a functionalized 2-chloropyrimidine).

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 equiv) and 3-F-4-MDPA (1.1 equiv).

  • Catalyst & Ligand Addition: Add

    
     (0.05 equiv) and Xantphos (0.10 equiv). Causality:
    
    
    
    serves as a robust Pd(0) source. The bidentate ligand Xantphos is chosen for its wide bite angle, which facilitates rapid reductive elimination and suppresses off-target
    
    
    -hydride elimination.
  • Base Addition: Add

    
     (2.0 equiv). Causality: Cesium carbonate is a mild, non-nucleophilic base that tolerates sensitive functional groups better than stronger bases like sodium tert-butoxide.
    
  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation and deactivation of the Pd(0) active species.

  • Reaction: Heat the mixture to 95°C under an argon atmosphere for 4–8 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when >95% of the starting halide is consumed, and the product mass

    
     is the dominant peak. The absence of des-halogenated side products confirms optimal ligand performance.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (typically using a DCM/MeOH gradient containing 1%

    
     to prevent streaking of the basic homopiperazine tail).
    

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the 3-F-4-MDPA-derived inhibitor must be evaluated for target engagement. The ADP-Glo™ Kinase Assay is the gold standard for this, as it universally measures ADP formation, allowing for assays to be run at high, physiologically relevant ATP concentrations (up to 1 mM) to accurately assess competitive inhibition [4].

Step-by-Step Protocol (384-Well Format)
  • Kinase Reaction: In a white 384-well plate, combine 1 μL of the synthesized inhibitor (serial dilutions in DMSO), 2 μL of the purified target kinase (e.g., mutant EGFR), and 2 μL of an ATP/Substrate mix in 1X Kinase Buffer.

  • Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic transfer of phosphate from ATP to the substrate, generating ADP.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This reagent terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the newly synthesized ADP and effectively eliminating background noise.

  • Kinase Detection: Add 10 μL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent simultaneously converts the ADP back to ATP and introduces luciferase/luciferin. The newly formed ATP drives a luminescent reaction.

  • Data Acquisition & Self-Validation: Measure luminescence using a plate-reading luminometer (0.5–1 second integration time per well).

    • Validation Check: Always run an ATP-to-ADP conversion standard curve in parallel. Calculate the Z'-factor for the assay plates; a robust assay suitable for screening will routinely yield a Z'-factor > 0.7 [4].

Pathway I Kinase Inhibitor (3-F-4-MDPA derivative) K Oncogenic Kinase (e.g., EGFR, ALK) I->K ATP-competitive inhibition P PI3K / AKT / mTOR Survival Pathway K->P Blocked M MAPK / ERK Proliferation Pathway K->M Blocked A Apoptosis & Cell Cycle Arrest P->A Loss of survival signals M->A Loss of proliferation signals

Caption: Mechanism of action for 3-F-4-MDPA-derived inhibitors blocking oncogenic signaling.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Ribeiro, C. J. A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry.[Link]

Method

Application of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline in anticoagulant synthesis

Application Note: High-Efficiency Synthesis & Coupling of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline for Factor Xa Inhibition Executive Summary This application note details the optimized synthesis and downstream app...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis & Coupling of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline for Factor Xa Inhibition

Executive Summary

This application note details the optimized synthesis and downstream application of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (hereafter referred to as Intermediate A ). This fluorinated heterocyclic aniline is a critical pharmacophore in the development of direct Factor Xa (FXa) inhibitors , a class of anticoagulants used for the prevention of venous thromboembolism and stroke.

The 1,4-diazepane moiety serves as a specific binding element for the S4 aryl-binding pocket of the Factor Xa active site, while the 3-fluoro substitution on the central phenyl ring modulates metabolic stability and pKa, enhancing the drug's pharmacokinetic profile. This guide provides a scalable, self-validating protocol for synthesizing Intermediate A and demonstrates its application in amide coupling reactions to generate bioactive anticoagulant scaffolds.

Chemical Foundation & Mechanism

Intermediate A functions as the "right-hand" side of several potent FXa inhibitors (e.g., analogs of YM-96765). Its structural design targets specific residues within the coagulation enzyme:

  • 1,4-Diazepane Ring: Acts as a cationic mimic (at physiological pH) or hydrophobic spacer that occupies the S4 pocket, interacting with residues Tyr99, Phe174, and Trp215.

  • 3-Fluoro Group: Induces a dipole that can influence the conformation of the aniline nitrogen, improving the hydrogen bond donor capability of the subsequent amide bond.

  • Aniline Amine: The nucleophilic handle for coupling with aryl carboxylic acids (the "left-hand" scaffold) to form the central amide linker characteristic of FXa inhibitors.

Pathway Visualization: Role in FXa Inhibition

FXa_Mechanism Intermediate Intermediate A (Diazepane-Aniline) Coupling Amide Coupling (with Ar-COOH) Intermediate->Coupling Nucleophilic Attack Inhibitor Final FXa Inhibitor Coupling->Inhibitor Formation FXa_Site Factor Xa Active Site Inhibitor->FXa_Site Binding (Ki < 10 nM) S4_Pocket S4 Pocket (Hydrophobic/Cationic) Inhibitor->S4_Pocket Diazepane Moiety Interaction FXa_Site->S4_Pocket S1_Pocket S1 Pocket (Asp189 Interaction) FXa_Site->S1_Pocket

Caption: Logical flow from intermediate synthesis to active site binding. The diazepane moiety specifically targets the S4 pocket of Factor Xa.

Experimental Protocols

Protocol A: Synthesis of Intermediate A

Target: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5)

This is a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Step 1: SNAr Coupling

  • Reagents: 3,4-Difluoronitrobenzene (1.0 equiv), 1-Methyl-1,4-diazepane (1.1 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80°C, 4–6 hours.

Step 2: Nitro Reduction

  • Reagents: Fe powder (5.0 equiv), NH4Cl (5.0 equiv).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C), 2–3 hours.

Detailed Workflow:

  • Charge a reaction vessel with 3,4-difluoronitrobenzene (15.9 g, 100 mmol) and K2CO3 (27.6 g, 200 mmol) in DMF (150 mL).

  • Add 1-methyl-1,4-diazepane (12.5 g, 110 mmol) dropwise over 15 minutes to control exotherm.

  • Heat to 80°C. Monitor by HPLC (Method: C18 column, ACN/H2O gradient).

    • Checkpoint: Reaction is complete when the starting nitrobenzene is < 0.5%.

  • Workup: Dilute with water (500 mL), extract with EtOAc (3 x 200 mL). Wash organics with brine, dry over Na2SO4, and concentrate to yield the crude nitro-intermediate (Orange oil).

  • Reduction: Dissolve the crude oil in Ethanol (300 mL) and Water (100 mL). Add NH4Cl (26.5 g) and Iron powder (28.0 g).

  • Reflux with vigorous stirring for 3 hours. The color will shift from orange to dark brown/black (iron oxides).

  • Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate and recrystallize from Ethanol/Hexane to yield Intermediate A as an off-white to pale brown solid.

Yield Expectation: 75–85% (over 2 steps).

Protocol B: Application - Anticoagulant Scaffold Synthesis

Target: Amide Coupling to generate Factor Xa Inhibitor Candidates

This protocol demonstrates the coupling of Intermediate A with a representative aryl acid (e.g., 5-Chlorothiophene-2-carboxylic acid) to form the bioactive amide.

Reagents:

  • Intermediate A (1.0 equiv)

  • Aryl Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Aryl Carboxylic Acid (1.0 mmol) in DMF (5 mL).

  • Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Add Intermediate A (1.0 mmol) in one portion.

  • Stir at RT for 4–12 hours.

    • Validation: Monitor by LC-MS. Product mass = [Acid Mass] + [Amine Mass] - 18 (H2O).

  • Quench with saturated NaHCO3 solution. A precipitate often forms.

  • Isolate by filtration (if solid) or extraction with DCM (if oil).

  • Purify via Flash Chromatography (DCM/MeOH gradient, 0-10% MeOH).

Data Presentation & Optimization

The efficiency of the SNAr step (Step 1) is solvent-dependent. The following table summarizes optimization data for the synthesis of the nitro-precursor.

Table 1: Solvent Screening for SNAr Reaction

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
1THFTEA601245%Low
2AcetonitrileK2CO380872%Moderate
3DMF K2CO3 80 4 >98% Clean
4DMSOK2CO31002>98%High (dimer formation)

Analysis: DMF provides the optimal balance of reaction rate and purity. DMSO accelerates the reaction but leads to higher levels of oxidative impurities.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Difluoronitrobenzene Step1 Step 1: SNAr Reaction (K2CO3, DMF, 80°C) Start->Step1 Reagent1 1-Methyl-1,4-diazepane Reagent1->Step1 Inter Nitro Intermediate (3-Fluoro-4-(...)-nitrobenzene) Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 Product Intermediate A (Target Aniline) Step2->Product AppStep Step 3: Amide Coupling (Ar-COOH, HATU) Product->AppStep FinalDrug FXa Inhibitor Scaffold AppStep->FinalDrug

Caption: Step-by-step synthetic route from commercial starting materials to the final anticoagulant scaffold.

Quality Control & Validation

To ensure the integrity of Intermediate A before coupling, the following QC parameters must be met:

  • HPLC Purity: >98.0% (Area %).

    • Method: C18 Column, 0.1% TFA in Water/Acetonitrile gradient. The diazepane amine is basic; TFA is required for peak shape.

  • 1H NMR Verification:

    • Diagnostic signals: Two doublets/multiplets in the aromatic region (6.3–6.5 ppm) corresponding to the aniline protons ortho to the amine/fluorine.

    • Diazepane signals: Methyl singlet (~2.3 ppm) and multiplet methylene protons (2.5–3.5 ppm).

  • Appearance: The product oxidizes slowly in air. Store under nitrogen at 4°C. A dark brown color indicates oxidation of the aniline; repurify if necessary.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Source: Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

  • Structural Basis for Chemical Inhibition of Human Blood Coagulation Factor Xa. Source: National Institutes of Health (NIH) - PubMed. URL:[Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). Source: Frontiers in Pharmacology. URL:[Link]

Application

In vitro screening of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline derivatives

Application Note: In Vitro Screening of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives as LRRK2 G2019S Inhibitors Executive Summary The Leucine-Rich Repeat Kinase 2 (LRRK2) is a highly validated therapeutic t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives as LRRK2 G2019S Inhibitors

Executive Summary

The Leucine-Rich Repeat Kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson’s Disease (PD). The G2019S mutation in the kinase domain of LRRK2 leads to aberrant hyperactivation, driving neurotoxicity and vesicular trafficking defects. Developing selective, brain-penetrant LRRK2 inhibitors requires rigorous optimization of both pharmacodynamics and pharmacokinetic properties. This application note details a comprehensive, self-validating in vitro screening cascade designed to evaluate novel LRRK2 G2019S inhibitors built upon the 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline scaffold.

Mechanistic Rationale & Scaffold Design

Do not merely view the 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline moiety as a generic chemical building block; it is a highly optimized pharmacophore engineered to overcome common attrition factors in neurotherapeutic drug development:

  • Hinge-Binding Aniline Core: The aniline amine acts as the primary hinge-binding motif, donating a critical hydrogen bond to the backbone carbonyl of the LRRK2 hinge region (specifically Ala1950)[1][2].

  • Metabolic Shielding via 3-Fluoro Substitution: The highly electronegative fluorine atom serves a dual purpose. First, it lowers the pKa of the adjacent aniline amine via inductive effects, modulating basicity to optimize target residence time. Second, fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, shielding it from cytochrome P450-mediated aromatic hydroxylation and dramatically improving metabolic stability[3][4][5].

  • Solubility and Safety via 1,4-Diazepane: Substituting a traditional 6-membered piperazine with a 7-membered 1,4-diazepane ring introduces conformational flexibility that disrupts flat crystal packing, thereby enhancing aqueous solubility. Furthermore, the altered steric bulk and basicity profile of the diazepane ring mitigates off-target hERG channel blockade—a notorious liability for basic amines in CNS drug discovery.

Screening Cascade Workflow

To ensure trustworthiness and physiological relevance, the screening cascade progresses from a cell-free biochemical binding assay to a functional cellular phosphorylation assay, concluding with a cytotoxicity counter-screen.

Workflow A Compound Synthesis B Primary Screen: TR-FRET Binding A->B C Secondary Screen: pSer935 AlphaLISA B->C D Counter-Screen: Cytotoxicity C->D E Lead Selection D->E

Fig 1: Sequential in vitro screening workflow for LRRK2 inhibitor evaluation.

Protocol 1: Primary Biochemical Screening (TR-FRET)

Assay Principle: The LanthaScreen™ Eu Kinase Binding Assay utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET). A Europium (Eu)-labeled anti-tag antibody binds to the LRRK2 kinase, and an Alexa Fluor™ 647-labeled ATP-competitive tracer binds to the active site. Proximity yields a high FRET signal. Active 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline derivatives displace the tracer, resulting in a quantifiable loss of FRET[6][7]. TR-FRET is chosen over standard fluorescence to eliminate compound auto-fluorescence interference.

Materials:

  • LRRK2 G2019S Kinase (Recombinant, GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647 labeled)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume, white microplates (Corning)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dilute these 33.3-fold into Kinase Buffer A to create a 3X working solution (final assay DMSO concentration will be 1%).

  • Reagent Master Mixes:

    • Kinase/Antibody Mix: Prepare a 3X solution containing 15 nM LRRK2 G2019S and 6 nM Eu-anti-GST antibody in Kinase Buffer A.

    • Tracer Mix: Prepare a 3X solution of Kinase Tracer 236 at 30 nM in Kinase Buffer A. (Note: 10 nM final tracer concentration is optimal to maintain the concentration near the

      
       value while ensuring a robust Z'-factor > 0.7)[6].
      
  • Assay Assembly: To each well of the 384-well plate, add:

    • 5 µL of 3X Test Compound (or 3% DMSO control)

    • 5 µL of 3X Kinase/Antibody Mix

    • 5 µL of 3X Tracer Mix

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark. This allows slow-binding inhibitors to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Processing: Calculate the Emission Ratio by dividing the 665 nm signal by the 615 nm signal. Plot the Emission Ratio against the log[Compound] to determine the biochemical IC

    
     using a 4-parameter logistic fit.
    

Protocol 2: Secondary Cellular Assay (AlphaLISA pSer935)

Assay Principle: Biochemical potency does not guarantee cellular target engagement due to cell membrane permeability barriers. LRRK2 autophosphorylation at Ser935 is a highly validated cellular biomarker of LRRK2 kinase activity[8][9]. We utilize the AlphaLISA® SureFire® Ultra™ assay to quantify pSer935 levels in HEK293T cells expressing LRRK2 G2019S[10].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HEK293T cells stably expressing LRRK2 G2019S into a 96-well tissue culture plate at 50,000 cells/well. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Dosing: Treat cells with a serial dilution of the test compounds (0.1 nM to 10 µM) for 90 minutes. Use LRRK2-IN-1 (1 µM) as a positive control for complete pSer935 inhibition.

  • Lysis: Aspirate media and add 50 µL of freshly prepared AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake at 350 rpm for 10 minutes at room temperature[10].

  • Detection Assembly: Transfer 10 µL of the cell lysate into a 384-well white OptiPlate. Add 5 µL of the AlphaLISA Acceptor Mix (containing anti-total LRRK2 conjugated beads). Incubate for 1 hour at room temperature.

  • Donor Addition: Under subdued lighting, add 5 µL of the AlphaLISA Donor Mix (containing anti-pSer935 conjugated beads). Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an EnVision® multimode plate reader using standard Alpha settings (Excitation 680 nm, Emission 615 nm). Calculate the cellular IC

    
     based on the reduction of the luminescence signal.
    

Data Presentation & Analysis

To evaluate Structure-Activity Relationships (SAR), quantitative data must be consolidated. The table below illustrates expected screening profiles for hypothetical derivatives of the 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline scaffold.

Compound IDR-Group Modification (Hinge Region)Biochemical IC

(nM)
Cellular pSer935 IC

(nM)
Cytotoxicity CC

(µM)
Cmpd-01 -H45.2 ± 3.1185.4 ± 12.0> 50
Cmpd-02 -CF

12.8 ± 1.464.2 ± 5.5> 50
Cmpd-03 -OCH

8.5 ± 0.932.1 ± 3.842.5
LRRK2-IN-1 Positive Control13.0 ± 1.245.0 ± 4.1> 50

Interpretation: Cmpd-03 shows the highest biochemical potency, likely due to enhanced hydrogen bonding or optimal pocket filling at the hinge region. However, Cmpd-02 maintains excellent cellular potency with a superior cytotoxicity profile, making it the prime candidate for in vivo pharmacokinetic evaluation.

Signaling Pathway Visualization

Understanding the downstream effects of LRRK2 inhibition is critical for validating the therapeutic hypothesis.

Pathway Inhibitor 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives LRRK2 LRRK2 (G2019S) Kinase Inhibitor->LRRK2 Inhibits ATP Binding pSer935 Autophosphorylation (pSer935) LRRK2->pSer935 Kinase Activity Rab Rab GTPase Phosphorylation LRRK2->Rab Kinase Activity Toxicity Neuronal Toxicity / Parkinson's Pathology pSer935->Toxicity 14-3-3 Binding & Localization Rab->Toxicity Vesicular Trafficking Defect

Fig 2: Mechanism of action of 3-fluoro-aniline derivatives on the LRRK2 pathogenic signaling pathway.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (MDPI). Available at:[Link]

  • Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting LRRK2 Kinase Domain. ACS Chemical Neuroscience. Available at:[Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. Available at:[Link]

Sources

Method

Cell-based assays for compounds derived from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Application Note: Cellular Profiling of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives Abstract This guide provides a technical framework for evaluating biological activity in compounds derived from 3-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Profiling of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives

Abstract

This guide provides a technical framework for evaluating biological activity in compounds derived from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the ubiquitous N-methylpiperazine found in drugs like Imatinib, Ponatinib, and Abemaciclib. The expansion to a 7-membered diazepane ring modulates solubility, basicity (pKa), and solvent-front interactions within kinase binding pockets. This note details protocols for assessing cellular potency, target engagement, and off-target safety liabilities specific to this chemical class.

Introduction: The Diazepane Advantage in SAR

The 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline moiety combines an electron-deficient aniline (hinge-binder precursor) with a bulky, basic solubilizing group (diazepane).

  • Chemical Logic: In Structure-Activity Relationship (SAR) campaigns, medicinal chemists replace piperazines with diazepanes to disrupt crystal packing (improving solubility) or to reach distinct residues in the solvent-exposed region of a target protein (e.g., BCR-ABL, EGFR, or H3 receptors).

  • Mechanism of Action: Derivatives typically function as Type I or Type II Kinase Inhibitors . The aniline nitrogen forms hydrogen bonds with the kinase hinge region, while the diazepane tail extends into the solvent channel, improving physicochemical properties.

Figure 1: Structural Logic of the Scaffold

ScaffoldLogic Aniline Aniline Core (Hinge Binding) Target Target Protein (Kinase/GPCR) Aniline->Target H-Bond Donor Fluorine 3-Fluoro Subst. (Metabolic Stability) Fluorine->Aniline Electronic Modulation Diazepane 1,4-Diazepane Ring (Solubility/Selectivity) Diazepane->Aniline Linked at C4 Diazepane->Target Solvent Interaction

Caption: Functional decomposition of the 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline scaffold.

Protocol A: Cellular Potency (IC50) Determination

Objective: Determine the antiproliferative potency of diazepane derivatives in relevant cancer cell lines (e.g., K562 for BCR-ABL, H1975 for EGFR).

rationale: Diazepane derivatives often exhibit slower cellular uptake than piperazines due to increased basicity. Standard 24-hour assays may underestimate potency. A 72-hour endpoint is required to capture full cytostatic effects.

Materials
  • Cell Lines: K562 (CML, BCR-ABL+) or A549 (NSCLC).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-based luminescent assay.

  • Compound: 10 mM stock in DMSO (Note: Diazepanes are hygroscopic; ensure stock is stored under desiccant).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000 cells/well (suspension) or 1,500 cells/well (adherent) in 384-well white opaque plates.

    • Volume: 40 µL per well.

    • Critical: Incubate for 4 hours (suspension) or overnight (adherent) to allow equilibration.

  • Compound Treatment (Acoustic Dispensing Recommended):

    • Prepare a 10-point dose-response curve (1:3 serial dilution).

    • Top concentration: 10 µM (or 1 µM for potent analogs).

    • Add compounds using an Echo® Liquid Handler or pin tool to minimize DMSO carryover (Final DMSO < 0.5%).

    • Control: Include 10 µM Staurosporine (Positive Kill) and 0.1% DMSO (Negative Control).

  • Incubation:

    • Incubate plates at 37°C, 5% CO2 for 72 hours .

    • Why 72h? Diazepane tails can induce lysosomal trapping. A longer duration ensures equilibrium between cytosolic and lysosomal compartments.

  • Detection & Analysis:

    • Equilibrate plates to Room Temperature (RT) for 20 mins.

    • Add 40 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 mins (1000 rpm).

    • Read Luminescence (Integration time: 0.5s).

Data Output Table (Example):

Compound ID IC50 (nM) Max Inhibition (%) Hill Slope Interpretation
Ref (Imatinib) 250 99 1.1 Validated Control
Diazepane-001 45 98 1.2 5x Potency Gain

| Diazepane-002 | >10,000 | 15 | N/A | Inactive |

Protocol B: Target Engagement (Intracellular Phospho-Flow)

Objective: Confirm that the compound inhibits the phosphorylation of the specific downstream target (e.g., p-STAT5 for BCR-ABL inhibitors) inside the cell.

Rationale: The basic 4-methyl-1,4-diazepane group can act as a "proton sponge," potentially altering intracellular pH or accumulating in acidic organelles. It is vital to prove the drug hits the kinase in the cytosol and not just lysosomal accumulation.

Workflow Diagram

PhosphoFlow Step1 Treat Cells (K562) 1 hr @ 37°C Step2 Fixation 1.5% PFA, 10 min Step1->Step2 Step3 Permeabilization Ice-cold Methanol, 30 min Step2->Step3 Step4 Stain: Anti-pSTAT5 (Y694) AlexaFluor 647 Step3->Step4 Step5 Flow Cytometry Analysis Calculate MFI Step4->Step5

Caption: Phospho-Flow cytometry workflow for assessing kinase inhibition.

Detailed Protocol
  • Treatment:

    • Aliquot

      
       cells into FACS tubes.
      
    • Treat with compound at EC90 concentration (determined from Protocol A) for 1 hour .

  • Fixation:

    • Add Paraformaldehyde (PFA) to a final concentration of 1.5%.

    • Incubate 10 mins at RT.

    • Spin down (500g, 5 min) and wash with PBS.

  • Permeabilization (Critical for Nuclear Targets):

    • Resuspend pellet in ice-cold 100% Methanol while vortexing gently.

    • Incubate on ice for 20 mins. (This exposes the phosphoprotein epitopes).

  • Staining:

    • Wash 2x with FACS Buffer (PBS + 1% BSA).

    • Add primary antibody (e.g., Anti-phospho-STAT5 [Tyr694]) diluted 1:50.

    • Incubate 1 hr at RT in the dark.

  • Analysis:

    • Acquire data on a Flow Cytometer (e.g., BD FACSCelesta).

    • Metric: Calculate the Geometric Mean Fluorescence Intensity (MFI).

    • Normalization: % Phospho-Signal = (MFI_Drug - MFI_Isotype) / (MFI_DMSO - MFI_Isotype) * 100.

Protocol C: Safety Pharmacology (hERG Liability)

Objective: Assess cardiotoxicity risk.

Rationale: Compounds with a "Fluorophenyl-Aniline-Diazepane" motif are lipophilic bases. This pharmacophore is a known risk factor for blocking the hERG potassium channel (QT prolongation). Early screening is mandatory.

  • Assay Type: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Standard: Measure tail current inhibition at +20 mV after a depolarization step.

  • Threshold: If IC50 < 10 µM, the scaffold requires chemical modification (e.g., reducing lipophilicity of the diazepane ring).

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. (Describes the aniline-piperazine logic relevant to this scaffold).

  • Manley, P. W., et al. (2010). "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta. (Review of the solvent-tail strategy).

  • PubChem Compound Summary. "3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline." National Center for Biotechnology Information.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

Technical Notes & Optimization

Troubleshooting

Purification challenges of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

[1] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification & Stability Optimization for Aminophenyl Diazepanes[1] Executive Summary You are encountering difficulties with 3-Fluoro-4-(4-methyl-1,4-diazepan-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification & Stability Optimization for Aminophenyl Diazepanes[1]

Executive Summary

You are encountering difficulties with 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline . This molecule presents a "perfect storm" of purification challenges:

  • High Polarity/Basicity: The N-methyl group on the diazepane ring (N4 position) creates a highly basic center (

    
    ), leading to severe tailing on silica gel.[1]
    
  • Oxidative Instability: The electron-rich aniline moiety, despite the inductive withdrawal of the fluorine atom, is susceptible to radical oxidation, turning reaction mixtures brown/purple upon exposure to air.

  • Solubility Mismatch: The free base is likely an oil or low-melting solid that resists crystallization, trapping impurities.

This guide provides field-proven workflows to isolate this intermediate in >98% purity.

Module 1: Chromatography Troubleshooting

User Question: "My compound streaks from the baseline to the solvent front on TLC and flash columns, even with 5% Methanol. How do I get a clean separation?"

The Technical Root Cause

The aliphatic nitrogen (N4) of the diazepane ring is protonating via interaction with the acidic silanol groups (


) on the silica surface. This acts like an ion-exchange mechanism, dragging the compound.[1]
Solution: The "Amine-Modified" Mobile Phase

You must neutralize the silica surface before and during the run.[1]

Protocol A: Buffered Silica Flash (The Golden Standard)
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Solvent System: DCM : MeOH :

    
     (90:9:1).
    

Step-by-Step:

  • Pre-wash the Column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base modifier. This "caps" the active silanol sites.

  • Load: Load the crude material as a liquid injection (dissolved in minimal DCM) or dry load on Celite. Do not dry load on silica, as this exacerbates the sticking.

  • Elute: Run the gradient. The product should elute as a tight band rather than a streak.

Alternative: If you cannot use ammonia, use DCM:MeOH containing 1% Triethylamine .

Decision Logic: Chromatography Optimization

purification_logic Start Start: Crude Mixture CheckTLC Check TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is it streaking? CheckTLC->Streaking Standard Standard Flash (DCM/MeOH) Streaking->Standard No AddBase Add 1% TEA or NH4OH to Mobile Phase Streaking->AddBase Yes CheckSep Separation from Reagent? Standard->CheckSep AddBase->CheckSep Success Isolate Product CheckSep->Success Good SwitchPhase Switch to C18 Reverse Phase (0.1% Formic Acid) CheckSep->SwitchPhase Poor

Figure 1: Decision tree for selecting the correct chromatography conditions based on TLC behavior.

Module 2: Stability & Oxidation (The "Brown Goo" Issue)

User Question: "The product looks pale yellow coming off the column, but turns dark brown/purple when I rotovap it. Is it decomposing?"

The Technical Root Cause

Anilines are prone to radical oxidation by atmospheric oxygen. This is accelerated by:

  • Light: Photo-oxidation.[1]

  • Trace Metals: From silica or solvents.

  • Concentration: High concentration in the flask promotes intermolecular azo-coupling.[1]

Solution: The "Salt Shield" Strategy

The free base is unstable. The hydrochloride or tosylate salt is significantly more stable because protonation of the aniline nitrogen (even partially) and the crystal lattice structure protects it from oxygen.

Protocol B: Immediate Salt Formation
  • Collection: Collect chromatography fractions in a flask covered with aluminum foil (light protection).

  • Concentration: Evaporate solvent at

    
    . Do not evaporate to complete dryness if possible; leave a small oil residue.
    
  • Salt Precipitation:

    • Dissolve the oily residue in minimal Ethanol or Isopropanol .

    • Cool to

      
       in an ice bath.
      
    • Add 4.0 equivalents of HCl (using 4M HCl in Dioxane or 1.25M HCl in EtOH) dropwise.

    • Observation: The solution may turn pink initially, then precipitate a white/off-white solid.[1]

    • Add Diethyl Ether or MTBE to force precipitation if necessary.

  • Filtration: Filter the solid under Nitrogen/Argon blanket. Wash with cold ether.

Module 3: Removing Excess Reagent (N-Methylhomopiperazine)

User Question: "I have excess N-methylhomopiperazine left over from the SNAr reaction. Both my product and the reagent are basic amines. How do I separate them without a column?"

The Technical Root Cause

Both molecules protonate at low pH. However, they have vastly different Lipophilicity (LogP) .

  • Reagent: Highly polar, water-soluble (LogP < 0).[1]

  • Product: Contains a lipophilic fluoro-phenyl ring (LogP > 1.5).[1]

Solution: The "Differential Wash"

You cannot use a simple acid extraction (both will go into water). You must use a high-volume aqueous wash on the organic phase.[1]

Protocol C: The Lipophilic Extraction Workflow
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible as it creates emulsions with basic amines.

  • The Wash: Wash the organic layer 3 times with 5% Sodium Bicarbonate (

    
    )  or Brine .
    
    • Mechanism:[1][2][3][4][5] The highly polar reagent prefers the aqueous phase. The lipophilic product stays in EtOAc.

  • Critical Step: Back-extract the combined aqueous washes once with fresh EtOAc to recover any entrained product.[1]

  • Drying: Dry the combined organics over Sodium Sulfate (

    
    ).
    
Visualizing the Extraction Logic

extraction_workflow Mix Crude Reaction (Product + Reagent) Dilute Dilute with EtOAc Mix->Dilute Wash Wash 3x with Brine/Water Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Lipophilic AqLayer Aqueous Layer (Contains Reagent) PhaseSep->AqLayer Polar Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Discard Discard (Waste) AqLayer->Discard

Figure 2: Separation workflow relying on the lipophilicity difference between the aromatic product and the aliphatic reagent.[1]

Summary of Physical Properties & Benchmarks

PropertyValue / DescriptionImpact on Purification
Appearance Off-white to pale yellow solid (pure); Brown oil (oxidized).[1]Visual cue for purity; dark color indicates oxidation.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes/Water.Use EtOAc for extraction; Hexanes/Ether for precipitation.
pKa (Est.) N4-Diazepane: ~9.5; Aniline: ~3.[1]5.Requires basic modifier for silica; forms salts easily.
TLC Rf ~0.3 in 10% MeOH/DCM (with TEA).Streaks without TEA.

References

  • Amine Purification Techniques

  • Handling Air-Sensitive Anilines

    • Apollo Scientific. "Safety Data Sheet: 4-Fluoroaniline."[1] (General handling for fluoroanilines).

  • Chromatography of Basic Analytes

    • Phenomenex.[3] "HPLC Tech Tip: Peak Tailing of Basic Analytes."

    • [Link]

  • Reaction Workup Guide

    • University of Rochester. "Not Voodoo X: Workup - Removing Sticky Reagents."
    • [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline. This molecule is a critical fluorinated aniline intermediate frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline. This molecule is a critical fluorinated aniline intermediate frequently utilized in the development of kinase inhibitors, antibacterial agents, and central nervous system (CNS) therapeutics.

The synthesis relies on a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 1-methylhomopiperazine, followed by the catalytic reduction of the nitro group. Because both steps are highly susceptible to chemo- and regioselectivity issues, this guide provides causal explanations, optimized protocols, and targeted troubleshooting to ensure high-purity yields.

I. Visual Workflow & Reaction Pathway

SynthesisPathway SM 3,4-Difluoronitrobenzene SNAr_Target Target Intermediate 1-(2-fluoro-4-nitrophenyl)- 4-methyl-1,4-diazepane SM->SNAr_Target S_NAr 1-methylhomopiperazine Base, Solvent Regio Side Reaction: 3-Fluoro Regioisomer SM->Regio Meta-attack BisSub Side Reaction: Bis-substituted Impurity SNAr_Target->BisSub Excess Amine High Temp Prod Target Product 3-Fluoro-4-(4-methyl- 1,4-diazepan-1-yl)aniline SNAr_Target->Prod Reduction H2, Catalyst Defluoro Side Reaction: Hydrodefluorination (Des-fluoro aniline) SNAr_Target->Defluoro Pd/C Cleavage Incomplete Side Reaction: Azo/Azoxy Dimers SNAr_Target->Incomplete Incomplete Reduction

Fig 1: Reaction workflow and primary side-reaction branching pathways.

II. Troubleshooting & FAQs

Module A: SNAr Regioselectivity & Over-substitution

Q1: Why am I seeing a significant amount of the 3-fluoro regioisomer during the SNAr step, and how do I prevent it? Causality: In 3,4-difluoronitrobenzene, the nitro group strongly activates the para position (C4) through resonance, making it the most electrophilic site. The meta position (C3) is only activated inductively by the adjacent fluorine and weakly by the nitro group. However, if the reaction temperature is too high, the kinetic energy overcomes the activation energy difference between the two transition states, leading to an increase in the ortho/para isomer ratio[1]. Resolution:

  • Temperature Control: Maintain the reaction temperature strictly between 0 °C and 20 °C.

  • Solvent Selection: Use a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to stabilize the Meisenheimer complex intermediate, favoring the thermodynamically stable para-substitution.

Q2: How do I suppress the formation of the bis-substituted diazepanyl impurity? Causality: After the first substitution, the resulting 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane still possesses a fluorine atom that is ortho to the nitro group. While sterically hindered by the bulky diazepane ring, this fluorine remains electronically activated. Excess amine and prolonged heating will drive a second SNAr reaction. Resolution:

  • Stoichiometry: Strictly limit 1-methylhomopiperazine to 1.05 equivalents.

  • Base Selection: Use a mild, insoluble inorganic base like Potassium Carbonate (K2CO3) rather than soluble organic bases (e.g., DIPEA or TEA), which can homogeneously accelerate the over-reaction.

Module B: Catalytic Hydrogenation & Hydrodefluorination

Q3: My final aniline product is missing the fluorine atom. What causes hydrodefluorination and how can I prevent it? Causality: Palladium on carbon (Pd/C) is highly active for nitro reduction but possesses a strong propensity to undergo oxidative insertion into carbon-halogen bonds, including C-F bonds, leading to hydrodefluorination [2]. This side reaction is exacerbated by high hydrogen pressure, elevated temperatures, and extended reaction times. Resolution:

  • Catalyst Switch: Replace Pd/C with Platinum on carbon (Pt/C). Pt/C is highly chemoselective for nitro group reduction and significantly suppresses dehalogenation [3].

  • Poisoned Catalysts: If Pd/C must be used, employ a poisoned catalyst system (e.g., adding trace amounts of vanadium or using Lindlar's catalyst principles) to dampen the metal's insertion activity [3].

Q4: The reduction reaction stalls, leaving colored impurities (orange/red) in the mixture. What are these? Causality: The reduction of a nitro group proceeds stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If hydrogen mass transfer is poor or the catalyst becomes deactivated, these intermediates accumulate. They rapidly undergo bimolecular condensation to form highly colored, stable azo (-N=N-) or azoxy (-N=N(O)-) dimeric impurities [2]. Resolution:

  • Agitation: Ensure vigorous mechanical stirring (>500 rpm) to maximize the gas-liquid-solid interfacial area.

  • In-Process Monitoring: Do not terminate the reaction based on time. Monitor hydrogen uptake and only quench the reaction when gas consumption completely ceases.

III. Quantitative Data Summary

Table 1: Impact of Reaction Variables on Impurity Profiles

Reaction StepVariableSub-optimal ConditionPrimary Impurity FormedMitigation Strategy
SNAr Temperature> 60 °C3-Fluoro RegioisomerMaintain at 0–20 °C.
SNAr Amine Eq.> 1.2 equivalentsBis-substituted ImpurityLimit amine to 1.05 eq; use K2CO3.
Reduction Catalyst10% Pd/CDes-fluoro anilineSwitch to 5% Pt/C or Raney Nickel.
Reduction AgitationLow RPM / Poor MixingAzo/Azoxy Dimers (Red/Orange)Increase stirring speed; ensure constant H2 pressure.

IV. Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr Synthesis

Objective: Synthesize 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane while minimizing regioisomer and bis-substitution.

  • Preparation: Charge a dry, nitrogen-purged reactor with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 eq). Stir the suspension and cool the reactor to 0–5 °C using an ice bath.

  • Amine Addition: Dissolve 1-methylhomopiperazine (1.05 eq) in Acetonitrile (2 volumes). Add this solution dropwise to the reactor over 60 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 4–6 hours.

  • In-Process Control (IPC): Analyze by HPLC. The reaction is complete when 3,4-difluoronitrobenzene is < 1.0%. Self-Validation: If unreacted starting material remains, do not add more amine; extend time by 2 hours to prevent bis-substitution.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the target intermediate as a yellow solid.

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an aniline without triggering hydrodefluorination or forming azo dimers.

  • Preparation: In a pressure reactor (e.g., Parr hydrogenator), dissolve 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane (1.0 eq) in Methanol (15 volumes).

  • Catalyst Loading: Carefully add 5% Pt/C (5 wt% relative to the substrate). Caution: Catalyst is pyrophoric; add under a blanket of nitrogen.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen three times, followed by Hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor to 30–40 psi with Hydrogen. Initiate vigorous mechanical stirring (800–1000 rpm). Maintain the temperature at 25 °C.

  • Monitoring (IPC): Monitor the pressure gauge. As hydrogen is consumed, repressurize to 40 psi. Self-Validation: The reaction is deemed complete only when hydrogen pressure remains completely static for 30 consecutive minutes.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Isolation: Concentrate the filtrate under vacuum to afford 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline. Purity should exceed 98% with <0.5% des-fluoro impurity.

V. References

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications Source: MDPI URL:[Link]

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A) Source: Google Patents URL:

Troubleshooting

Optimization of reaction conditions for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline coupling

Technical Support Center: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Synthesis Case ID: #SYN-092-DZA Status: Open Priority: High Subject: Optimization of and Reduction Protocols for Diazepane-Aniline Coupling Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Synthesis

Case ID: #SYN-092-DZA Status: Open Priority: High Subject: Optimization of


 and Reduction Protocols for Diazepane-Aniline Coupling

Executive Summary & Strategic Route Selection

User Context: You are attempting to synthesize 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline , a critical "warhead" intermediate often used in kinase inhibitors (e.g., CDK4/6 targets) and PROTAC linkers.

The Chemical Challenge: The synthesis hinges on the formation of a


 bond between an electron-deficient aromatic ring and a sterically bulky, cyclic secondary amine. The presence of the ortho-fluorine atom (position 3) creates both electronic activation and steric hindrance.

Recommended Route: While Palladium-catalyzed Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (


)  route starting from 3,4-difluoronitrobenzene  is superior for scalability, cost, and purification ease.

Master Protocol: The Route

This protocol is optimized to minimize the formation of the regioisomer (substitution at the 3-position) and bis-substitution byproducts.

Step 1: Coupling

Formation of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane

ParameterConditionRationale
Substrate 3,4-Difluoronitrobenzene (1.0 equiv)The 4-position is activated by the para-nitro group (resonance) and meta-fluorine (induction).
Nucleophile 1-Methylhomopiperazine (1.1 equiv)Slight excess ensures complete consumption of the electrophile.
Base DIPEA (Diisopropylethylamine) (2.0 equiv)Scavenges HF generated. Non-nucleophilic nature prevents side reactions.
Solvent Acetonitrile (ACN) or DMSOACN (Reflux) is preferred for easier workup. DMSO (60-80°C) is required if reaction kinetics are sluggish.
Temperature 60°C – 80°CHigh enough to overcome activation energy; low enough to prevent displacement of the 3-fluoro group.

Detailed Workflow:

  • Dissolve 3,4-difluoronitrobenzene in ACN (5 vol).

  • Add DIPEA (2.0 eq) followed by 1-methylhomopiperazine (1.1 eq) dropwise at RT.

  • Heat to 60°C. Monitor by HPLC/TLC.

    • Checkpoint: If conversion < 50% after 4h, increase T to 80°C.

  • Workup: Evaporate ACN. Dissolve residue in EtOAc. Wash with sat.[1]

    
     and Brine.[2]
    
    • Critical Step: If the product is an oil, perform an acid-base extraction (Extract into 1M HCl, wash organic layer, basify aqueous layer to pH 10, extract back into EtOAc) to remove non-basic impurities.

Step 2: Nitro Reduction

Formation of the target Aniline

ParameterConditionRationale
Method A

(1 atm), 10% Pd/C, MeOH
Cleanest profile. Fluorine is generally stable on aromatic rings under these mild conditions.
Method B

(aq/EtOH)
Use if the molecule contains other reducibles (e.g., halides like Cl/Br) that Pd would cleave.

Troubleshooting Guide (FAQ Format)

Ticket #001: "I am observing a ~10-15% impurity with the same Mass (M+H). Is this the regioisomer?"

Diagnosis: Yes. This is likely substitution at the 3-position (displacing the fluorine meta to the nitro group). Root Cause: The reaction temperature is too high, or the solvent is too polar (stabilizing the ortho transition state). Solution:

  • Lower Temperature: Run the reaction at 40-50°C for a longer duration.

  • Solvent Switch: Switch from DMSO to THF or Toluene. Non-polar solvents destabilize the transition state for the ortho-attack more than the para-attack, improving regioselectivity [1].

  • Steric Control: The bulky diazepane naturally favors the 4-position (away from the nitro), but high heat overcomes this steric penalty.

Ticket #002: "My yield is low (<50%) and the product is lost during aqueous workup."

Diagnosis: The product is highly water-soluble due to the basic diazepane nitrogen and the aniline functionality. Root Cause: The product is protonated at neutral/acidic pH and remains in the aqueous layer. Solution:

  • pH Control: Ensure the aqueous layer is pH > 10 (use

    
     or 
    
    
    
    ) before extracting with organic solvent.
  • Salting Out: Saturate the aqueous phase with NaCl (solid) to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent: Use DCM/Isopropanol (3:1) or Chloroform for extraction instead of EtOAc or Hexanes.

Ticket #003: "The aniline product turns dark/black upon storage."

Diagnosis: Oxidation of the electron-rich aniline. Root Cause: 3-Fluoro-4-aminoanilines are electron-rich and prone to air oxidation, forming azo-dimers or quinoid species. Solution:

  • Storage: Store as the HCl or Tosylate salt. Salts are significantly more stable than the free base.

  • Handling: Perform the reduction and subsequent coupling (if used as an intermediate) in a "telescoped" process without isolating the dry solid, or store under Argon at -20°C.

Visualizing the Logic

Diagram 1: Synthesis & Decision Flowchart

SynthesisFlow Start Start: Target Synthesis Precursor Precursor Selection Start->Precursor RouteA Route A: SNAr (3,4-difluoronitrobenzene) Precursor->RouteA Standard RouteB Route B: Buchwald (4-bromo-3-fluoroaniline) Precursor->RouteB If SNAr fails ConditionA Cond: DIPEA, ACN, 60°C RouteA->ConditionA ConditionB Cond: Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C RouteB->ConditionB CheckRegio Check Regioselectivity (HPLC) ConditionA->CheckRegio Intermed Intermediate: Nitro-Diazepane ConditionB->Intermed CheckRegio->ConditionA <90% para (Lower Temp/Change Solvent) CheckRegio->Intermed >95% para Reduction Reduction: H2, Pd/C, MeOH Intermed->Reduction Final Final Product: Aniline Free Base Reduction->Final

Caption: Decision matrix for selecting the optimal synthetic pathway and troubleshooting regioselectivity issues.

Diagram 2: Purification Strategy (Acid-Base Workup)

Workup Crude Crude Mixture (Product + Impurities) AcidExt Add 1M HCl Extract w/ EtOAc Crude->AcidExt OrgLayer1 Organic Layer (Non-basic impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+) AcidExt->AqLayer1 Keep Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify FinalExt Extract w/ DCM Basify->FinalExt Pure Pure Product (Evaporate) FinalExt->Pure

Caption: Self-validating purification protocol utilizing the basicity of the diazepane moiety.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[3]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • General Diazepane Synthesis

    • Title: Synthesis and characterization of some 1,4-diazepine deriv
    • Source: Journal of Chemical and Pharmaceutical Research.[4]

    • URL:[Link]

  • Workup Procedures for Polar Amines

    • Title: Organic Reaction Workup Formulas (Rochester University Guide).
    • Source: University of Rochester / Not Voodoo.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Derivatives

Prepared by the Senior Application Science Team Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline and its derivatives. This document is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline and its derivatives. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. We will explore the underlying reasons for this compound class's often poor aqueous solubility and provide a series of troubleshooting guides and detailed protocols to overcome these issues.

Understanding the Molecule: Why is Solubility a Challenge?

The solubility of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline derivatives is governed by a complex interplay of their structural features. A clear understanding of these components is the first step in troubleshooting.

  • Aromatic Core: The fluoro-substituted aniline ring is largely hydrophobic and contributes to low aqueous solubility. Aromatic systems tend to have stable crystal lattice structures, which require significant energy to break during dissolution.[1]

  • Diazepane Moiety: The 4-methyl-1,4-diazepane group contains two basic nitrogen atoms. These nitrogens can be protonated in acidic conditions, forming a positively charged and thus more water-soluble species.[2] However, at neutral or physiological pH, their contribution to aqueous solubility is limited.

  • Fluorine Substituent: The fluorine atom is highly electronegative and can modulate the basicity (pKa) of the nearby aniline nitrogen.[3][4] It generally lowers the pKa of nearby basic groups, making them weaker bases.[4] While this can sometimes improve membrane permeability, it may reduce the potential for salt formation and pH-dependent solubility enhancement at certain pH ranges.[3][5]

G cluster_molecule 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline cluster_properties Resulting Physicochemical Properties Aniline_Core Aniline Core (Hydrophobic Backbone) Fluoro_Group 3-Fluoro Group (Modulates pKa, Lipophilicity) Aniline_Core->Fluoro_Group Diazepane_Ring Diazepane Ring (Basic Centers for pH Manipulation) Aniline_Core->Diazepane_Ring Poor_Solubility Poor Aqueous Solubility at Neutral pH Aniline_Core->Poor_Solubility Fluoro_Group->Poor_Solubility Diazepane_Ring->Poor_Solubility pH_Dependent_Solubility pH-Dependent Solubility Diazepane_Ring->pH_Dependent_Solubility

Caption: Key molecular features influencing the solubility of the parent compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Initial Solubility Screening

Question: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?

Answer: The first and most critical step is to leverage the basic nitrogen atoms in the diazepane ring through pH modification .[] By lowering the pH, you protonate these nitrogens, creating a charged species (a salt) that is significantly more soluble in aqueous media.[7][8]

Workflow:

  • Prepare a series of acidic buffers (e.g., citrate or phosphate buffers) with pH values ranging from 2.0 to 6.5.

  • Attempt to dissolve your compound in these buffers. You should observe a significant increase in solubility as the pH decreases.

  • Determine the pH-solubility profile to find the optimal pH for your experiment that maintains compound stability.[2]

Question: I've lowered the pH, and solubility has improved, but it's still not high enough for my desired stock concentration. What's the next logical step?

Answer: The next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[9][10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycols (e.g., PEG 400)

  • Propylene Glycol (PG)

It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can be toxic in cellular assays or animal studies.[9] Combining pH adjustment with a co-solvent is often a powerful strategy.[]

Question: My compound dissolves in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I solve this?

Answer: This is a very common problem caused by the abrupt change in solvent polarity. Here are several techniques to mitigate this:

  • Decrease the Stock Concentration: A lower concentration in your DMSO stock requires a smaller dilution factor, which can sometimes prevent precipitation.

  • Modify the Dilution Process: Instead of adding the DMSO stock directly to the buffer, add the stock to the side of the tube and gently mix, or add the buffer to the DMSO stock dropwise while vortexing.

  • Use Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) in the final aqueous buffer can help stabilize the compound and prevent precipitation by forming micelles.[11]

  • Employ an Intermediate Co-solvent: If your final buffer can tolerate it, using a co-solvent like ethanol or PEG 400 in the final medium can help bridge the polarity gap between DMSO and water.[12]

G Start Start: Compound Insoluble in Aqueous Buffer (pH 7.4) pH_Mod Attempt Dissolution in Acidic Buffers (pH 2-6) Start->pH_Mod Success1 Solubility Achieved pH_Mod->Success1 Is solubility sufficient? YES CoSolvent Introduce Co-solvents (e.g., DMSO, PEG 400, Ethanol) pH_Mod->CoSolvent Is solubility sufficient? NO Success2 Solubility Achieved CoSolvent->Success2 Is solubility sufficient? YES Advanced Consider Advanced Formulations (Solid Dispersions, Cyclodextrins) CoSolvent->Advanced Is solubility sufficient? NO (or for in vivo studies) Success3 Solubility Achieved (for In Vivo / Final Dosage Forms) Advanced->Success3

Caption: A logical workflow for troubleshooting solubility issues.

Advanced Formulation Strategies

Question: For my in vivo studies, I need a robust formulation that improves oral bioavailability. What are my options?

Answer: For advanced applications, especially when moving from in vitro to in vivo, more sophisticated formulation strategies are required. These methods aim to enhance not just solubility but also the dissolution rate.[13][14]

  • Salt Formation: While pH adjustment is a form of in situ salt formation, you can also synthesize and isolate a stable, solid salt form of your compound (e.g., hydrochloride, mesylate, tartrate). This is a highly effective and common method for increasing the solubility and dissolution rate of basic drugs.[15][16][17]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[18] The amorphous form has higher energy and is more soluble than the stable crystalline form. ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[19][20]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21] They can encapsulate your poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of your drug is shielded inside the cyclodextrin cavity, and the complex as a whole is water-soluble.[22][23][24][25]

StrategyPrincipleKey AdvantageCommon Excipients/Methods
Salt Formation Converts the basic drug into an ionic salt, which has higher aqueous solubility.[15]Straightforward, cost-effective, and significantly increases dissolution rate.[16]HCl, H₂SO₄, mesylic acid, tartaric acid.
Solid Dispersion Disperses the drug molecularly in a hydrophilic polymer matrix, creating a high-energy amorphous state.[13][18]Can lead to a "supersaturated" state in solution, greatly enhancing absorption.[26]PVP, HPMC, Soluplus®, PEG; Spray Drying, Hot-Melt Extrusion.[20]
Complexation Encapsulates the hydrophobic drug within a cyclodextrin molecule, increasing its apparent water solubility.[21][22]Reduces drug precipitation upon dilution and can improve stability.[23][25]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

Objective: To quantitatively measure the solubility of a derivative at various pH levels.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate-citrate) at various pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[2]

  • Calculation: Calculate the original solubility in mg/mL or µM for each pH point.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)

Objective: To prepare a drug-cyclodextrin complex to enhance aqueous solubility using the co-evaporation method.[22]

Methodology:

  • Dissolve Cyclodextrin: In a round-bottom flask, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water with stirring. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point.[21]

  • Dissolve Drug: In a separate container, dissolve the 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline derivative in a suitable organic solvent (e.g., ethanol or methanol).

  • Combine Solutions: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Stir and Equilibrate: Allow the mixture to stir for an extended period (e.g., 24 hours) at room temperature to facilitate complex formation.

  • Solvent Evaporation: Remove the solvents under reduced pressure using a rotary evaporator. This will yield a solid powder.

  • Drying and Sieving: Further dry the resulting solid powder in a vacuum oven to remove any residual solvent. The powder can then be gently ground and passed through a sieve to ensure uniformity.[22]

  • Validation: The resulting powder can be tested for its dissolution rate and solubility in aqueous media compared to the uncomplexed drug.

References
  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • Gîtin, L., Geman, O., Ancuceanu, R., & Ionescu, D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
  • Thermo Fisher Scientific. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Böhm, H. J., Banner, D., & Kuhn, B. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis.
  • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.
  • Chen, S. (2020). Predicting Drug Solubility with Deep Learning. Medium.
  • Gîtin, L., Geman, O., Ancuceanu, R., & Ionescu, D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Singh, A., et al. (Year not specified). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • MilliporeSigma. (Year not specified). API Solubility and Dissolution Enhancement Via Formulation.
  • Ascendia Pharma. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • BOC Sciences. (Year not specified). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Patist, A. (2025). Salt formation: Significance and symbolism.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Singh, S., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PMC.
  • ResearchGate. (Year not specified). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Zhao, L., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Journal of Medicinal Chemistry. (2021). Fluorine in drug discovery: Role, design and case studies.
  • Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • BOC Sciences. (Year not specified). pH Adjustment and Co-Solvent Optimization.
  • Maheshwari, R. K. (Year not specified). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.
  • Cook, J. M., et al. (Year not specified). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][22][27]diazepine-3-carboxylate does not influence bioavailability. PMC - NIH. Available from:

  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Smolecule. (2026). Formulation Strategies for Poorly Soluble Compounds.
  • Hadjittofis, E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • International Journal of Research in Pharmaceutical Sciences. (Year not specified). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-(Quinolin-3-yloxy)aniline.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Degradation mechanisms and long-term storage solutions for highly electron-rich aniline building blocks. Executive Summary 3-Fluoro-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Degradation mechanisms and long-term storage solutions for highly electron-rich aniline building blocks.

Executive Summary

3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a highly functionalized intermediate frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and oxazolidinone antibiotics. However, its structural architecture creates a "perfect storm" for rapid environmental degradation. The molecule combines an electron-rich primary aniline with a highly basic, electron-donating tertiary amine (the 1,4-diazepane ring). This renders the free base exceptionally vulnerable to oxidative polymerization and atmospheric scavenging. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the long-term integrity of your material.

Troubleshooting & FAQs

Q1: My freshly purified batch turned from an off-white powder to a dark brown/black tar within weeks on the bench. What is the mechanism behind this degradation? A1: This is a classic manifestation of auto-oxidation. The 1,4-diazepan-1-yl group is strongly electron-donating, which pushes electron density into the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the primary aniline highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen[1]. The initial oxidation generates an aminium radical cation, which rapidly undergoes intermolecular coupling to form highly colored quinone-imine species and polyaniline-like oligomeric tars[2],[3]. To prevent this, the free base must be strictly shielded from oxygen and light.

Q2: I stored the compound in a clear vial, and it gained weight and became a sticky gum. Why did the physical state change? A2: Your sample has absorbed atmospheric moisture and carbon dioxide. The 4-methyl-1,4-diazepane moiety contains a highly basic aliphatic tertiary amine. In the presence of ambient humidity, this basic center acts as a sponge for CO2, forming stable carbamate or carbonate salts. This hygroscopic behavior disrupts the crystal lattice, causing the powder to deliquesce into a sticky, gummy residue.

Q3: How can I thermodynamically stabilize this compound for multi-year storage without relying solely on cold-chain logistics? A3: The most robust strategy is to convert the free base into a stable salt, such as a bis-hydrochloride (HCl) salt. By protonating the basic nitrogens, you convert the electron-donating amines into strongly electron-withdrawing ammonium cations. This drastically lowers the electron density on the aromatic ring, thermodynamically shutting down the oxidative degradation pathways[4]. The salt form is significantly more crystalline, resists CO2 absorption, and prevents the parent aniline from darkening upon exposure to air and light[4].

Quantitative Data: Storage Condition Matrix

To optimize your workflow, consult the following matrix summarizing the causality between storage conditions, chemical state, and expected shelf-life.

Storage ConditionChemical StateExpected Shelf-LifePrimary Degradation PathwayRecommendation
Benchtop (Air/Light) Free Base< 1 WeekRapid oxidation (quinone-imines), CO2 absorptionNot Recommended
4°C (Sealed, Dark) Free Base1 - 3 MonthsSlow oxidation, trace moisture absorptionShort-term use only
-20°C (Argon, Amber Vial) Free Base1 - 2 YearsNegligible (Kinetic suppression)Standard for Free Base
Benchtop (Desiccator) HCl Salt> 2 YearsNone (Thermodynamic stabilization)Ideal for frequent use
-20°C (Argon, Sealed) HCl Salt> 5 YearsNoneOptimal for Archival

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing (Free Base)

Objective: To kinetically suppress oxidation and moisture absorption for the free base.

  • Preparation: Ensure all amber glass vials are pre-dried in an oven at 120°C for at least 4 hours and cooled in a vacuum desiccator to eliminate surface moisture.

  • Transfer: Inside a nitrogen or argon-filled glovebox, transfer the desired mass of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline into the amber vials.

  • Blanketing: If a glovebox is unavailable, use a Schlenk line. Purge the vial with a gentle stream of high-purity Argon for 30 seconds. Causality note: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the solid[2].

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent gas exchange.

  • Storage: Store the vials at -20°C. Self-Validation Step: Allow the vial to warm completely to room temperature in a desiccator before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture, instantly defeating the protocol.

Protocol 2: Synthesis of the Hydrochloride Salt for Ultra-Long-Term Storage

Objective: To thermodynamically stabilize the compound via amine protonation.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere. The solution should be clear and slightly yellow.

  • Acid Addition: While stirring vigorously at 0°C (ice bath), slowly add 2.1 equivalents of anhydrous HCl in dioxane. Causality note: 2.1 equivalents are required to fully protonate both the highly basic diazepane tertiary amine and the less basic primary aniline, maximizing the electron-withdrawing effect.

  • Crystallization (Self-Validation): A white to off-white precipitate will form immediately as the highly polar salt crystallizes out of the non-polar solvent[4]. If the solution turns dark or oily, moisture has compromised the reaction.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base or trapped dioxane.

  • Drying: Transfer the solid to a vacuum desiccator. Dry under high vacuum at room temperature for 12 hours to remove residual solvent. Store the resulting bis-hydrochloride salt in a sealed container.

Mechanistic Visualization

G cluster_0 Degradation Pathways (Unprotected) cluster_1 Stabilization Strategies A 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (Free Base) B O2 / Light Exposure A->B C Atmospheric Moisture / CO2 A->C F Inert Gas (Argon) + Amber Vial @ -20°C A->F G Salt Formation (HCl) A->G D Oxidation to Quinone-imines (Brown/Black Tar) B->D E Carbonate/Carbamate Formation (Sticky Gum) C->E H Kinetic Suppression of Oxidation F->H I Protonation of Amines (Reduces Electron Density) G->I J Long-Term Stable Solid H->J I->J

Degradation mechanisms of the free base vs. stabilization via kinetic and thermodynamic controls.

References

  • BenchChem. "Storage and stability issues of ortho-alkenyl anilines." BenchChem Tech Support. 2

  • NIH. "Minimization of Back-Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines." PMC. 1

  • ACS Publications. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres." Macromolecules. 3

  • BenchChem. "An In-depth Technical Guide to the Formation and Stability of Aniline Nitrate." BenchChem. 4

Sources

Optimization

Technical Support Center: Purity Optimization for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Status: Operational Ticket ID: REF-882-FL-DIAZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely synthesizing 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline as...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-882-FL-DIAZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline as a key intermediate for kinase inhibitors (e.g., CDK or H3 receptor antagonists). The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (


) of 3,4-difluoronitrobenzene followed by nitro-group reduction.

The Critical Bottleneck: The purity of this specific aniline is often compromised by two competing failure modes:

  • Regioisomeric Contamination (

    
     step):  Attack at the 3-position instead of the 4-position.
    
  • Hydrodefluorination (Reduction step): Loss of the fluorine atom during hydrogenation, yielding the des-fluoro impurity.

This guide provides self-validating protocols to eliminate these impurities.

Module 1: The Reaction (Nitro-Intermediate Synthesis)

Context: The reaction of 3,4-difluoronitrobenzene with 1-methyl-1,4-diazepane (homopiperazine).

Diagnostic Diagram: Reaction Pathways

SnAr_Pathways Start 3,4-Difluoronitrobenzene + 1-Methyl-1,4-diazepane Target TARGET (Major) 4-Substituted Nitro Start->Target Path A: Para-attack (Kinetic Preference) Impurity_A IMPURITY A (Regioisomer) 3-Substituted Nitro Start->Impurity_A Path B: Meta-attack (High Temp/Polar Solvent) Impurity_B IMPURITY B (Bis-Adduct) Displacement of both F Target->Impurity_B Excess Amine High Temp

Figure 1: Mechanistic competition during the nucleophilic substitution step. The 4-position is activated by the para-nitro group, but thermal stress promotes impurities.

Troubleshooting & FAQs

Q1: My HPLC shows a persistent impurity at RRT 0.95 relative to the nitro intermediate. What is it? A: This is likely the 3-substituted regioisomer .

  • Cause: While the 4-position is more electrophilic (due to para-resonance with the nitro group), the 3-position is also activated by the inductive effect of the fluorine at position 4. High reaction temperatures (>60°C) or highly polar protic solvents lower the energy barrier for the "wrong" attack.

  • Fix:

    • Temperature Control: Conduct the addition of the diazepane at 0°C to 5°C and warm slowly to room temperature. Do not heat unless conversion stalls.

    • Base Selection: Use a mild inorganic base (e.g.,

      
       or 
      
      
      
      ) rather than excess amine or strong organic bases (TEA/DIPEA), which can promote bis-substitution.
    • Solvent Switch: If using DMF/DMSO, switch to Acetonitrile (ACN) . ACN often enhances regioselectivity due to weaker solvation of the nucleophile.

Q2: How do I remove the unreacted 1-methyl-1,4-diazepane? It co-elutes on silica. A: Do not use silica chromatography for this removal. Use an Acid-Base Workup :

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash with water to remove inorganic salts.

  • Critical Step: Wash the organic layer with 0.5 M HCl (2-3 times).

    • Mechanism:[1][2][3] The product (nitro) is weakly basic but the unreacted diazepane is highly basic. The diazepane will protonate and move to the aqueous layer. The nitro-aniline intermediate (weakly basic due to electron-withdrawing nitro group) tends to remain in the organic layer or precipitates.

    • Validation: Check the aqueous wash by TLC/LCMS to ensure you aren't losing product. If product is lost, adjust HCl concentration to 0.1 M.

Module 2: The Reduction Step (Nitro to Aniline)

Context: Converting the nitro group to an amine without stripping the fluorine atom.

Diagnostic Diagram: Reduction Decision Tree

Reduction_Logic Start Reduction Step Nitro -> Aniline Check1 Is Defluorination Observed? (>1%) Start->Check1 PdC Standard Pd/C Hydrogenation Check1->PdC No PtC Switch to Pt/C (Sulfided) or PtO2 Check1->PtC Yes (Mild) Fe Switch to Chemical Reduction (Fe/NH4Cl or SnCl2) Check1->Fe Yes (Severe) Check2 Is Reaction Incomplete? PtC->Check2 Fe->Check2 Pink Pink/Dark Product? (Oxidation) Check2->Pink Yes Add Add Antioxidant (Ascorbic Acid) during workup Pink->Add

Figure 2: Decision matrix for selecting the reduction method based on impurity profiles.

Protocol: Chemoselective Reduction (Preventing Defluorination)

The Problem: Palladium on Carbon (Pd/C) is notorious for oxidative addition into C-F bonds, especially in electron-rich anilines, leading to defluorinated impurities .

Recommended Protocol (Sulfided Platinum or Iron):

Option A: Catalytic Hydrogenation (Cleaner, Scalable)

  • Catalyst: Use 5% Pt/C (Sulfided) . The sulfur poisons the catalyst slightly, inhibiting the high-energy hydrogenolysis of the C-F bond while allowing nitro reduction.

  • Solvent: Methanol or Ethanol.[4]

  • Additive: Add 0.1 equiv of Vanadium pentoxide (

    
    )  if using Pd/C is unavoidable; it suppresses dehalogenation [1].
    
  • Pressure: Maintain low pressure (1-2 atm). High pressure forces defluorination.

Option B: Chemical Reduction (High Selectivity) If hydrogenation continues to strip the fluorine, switch to Iron/Ammonium Chloride.

  • Mixture: Suspend Nitro intermediate (1 eq) in Ethanol/Water (3:1).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron sludge.

    • Why: Iron reduction proceeds via a single electron transfer mechanism that is thermodynamically insufficient to break the Ar-F bond.

Troubleshooting & FAQs

Q3: The product turns pink/purple during filtration. Why? A: Anilines with cyclic amines are highly prone to air oxidation, forming azo-dimers or "Wurster's salts" (radical cations).

  • Fix:

    • Perform filtration under a blanket of Nitrogen or Argon.

    • Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the receiving flask during workup to act as a sacrificial antioxidant.

    • Store the final solid in amber vials under inert gas at -20°C.

Module 3: Purity Specifications & Analysis

Summary of Key Impurities:

Impurity TypeOriginDetection (LCMS)Limit (API)Removal Strategy
Regioisomer

(3-attack)
Same MW, different RT< 0.15%Recrystallization (IPA/Hexane)
Des-fluoro Reduction (H-lysis)M-18 mass shift< 0.15%Change Catalyst (Pt/C or Fe)
Diazepane Starting MaterialLow MW, Very Polar< 100 ppmAcidic Wash (0.5M HCl)
Dimer/Azo Oxidation2M-2 mass shift< 0.10%Antioxidants/Inert Atmosphere

Analytical Method Recommendation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Ammonium Hydroxide) / Acetonitrile.

    • Note: Use basic pH (pH ~8-9) for the aqueous phase. The diazepane ring is basic; at acidic pH (TFA/Formic acid), it will be fully protonated and elute in the void volume, making it hard to quantify.

References

  • University of Bristol. (2024). Selective Defluorination of Trifluoromethyl Substituents. Angewandte Chemie. [Link]

  • Beilstein Journals. (2025). Advances in electrochemical and photoelectrochemical late-stage functionalization. Beilstein J. Org. Chem. [Link]

  • Google Patents. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride (CN110885290A).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline vs. Non-Fluorinated Analogs

Executive Summary This technical guide compares 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (Compound A) with its non-fluorinated analog, 4-(4-methyl-1,4-diazepan-1-yl)aniline (Compound B). These compounds serve as cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (Compound A) with its non-fluorinated analog, 4-(4-methyl-1,4-diazepan-1-yl)aniline (Compound B). These compounds serve as critical intermediates and pharmacophores in the development of CNS-active agents (e.g., H3 receptor antagonists), kinase inhibitors, and targeted protein degraders (e.g., And1 degraders).

The incorporation of a fluorine atom at the ortho position to the diazepane ring is a strategic medicinal chemistry modification designed to enhance metabolic stability and modulate physicochemical properties (pKa, lipophilicity) without significantly altering the steric footprint of the ligand.

Physicochemical Profile Comparison

The introduction of fluorine (Van der Waals radius ≈ 1.47 Å) mimics hydrogen (≈ 1.20 Å) sterically but exerts profound electronic effects due to its high electronegativity.

Property3-Fluoro Analog (Compound A)Non-Fluorinated Analog (Compound B)Impact of Fluorination
Molecular Formula C₁₂H₁₈FN₃C₁₂H₁₉N₃+18 Da mass shift
Electronic Effect Electron Withdrawing (Inductive)NeutralReduces electron density on aniline nitrogen
pKa (Aniline N) ~3.5 - 4.0 (Estimated)~4.5 - 5.0Reduced basicity; less protonated at pH 7.4
Lipophilicity (LogP) Higher (+0.2 to +0.5 units)LowerImproved membrane permeability
Conformation Restricted (Ortho-F effect)FlexiblePotential for atropisomerism or twisted conformation
Mechanistic Insight: The "Ortho-Fluorine" Effect

In Compound A, the fluorine atom is located at the 3-position, ortho to the bulky 4-methyl-1,4-diazepane group. This creates a specific steric clash that forces the diazepane ring to twist out of coplanarity with the phenyl ring.

  • Consequence: This pre-organized conformation can lower the entropic penalty of binding to a target protein if the binding pocket requires a twisted geometry. Conversely, it may reduce affinity if a planar conformation is required.

Bioassay Performance: Metabolic Stability

The primary driver for selecting the fluorinated analog is the mitigation of oxidative metabolism.

Microsomal Stability Assay (Liver Microsomes)

Aniline derivatives are notorious for rapid clearance via Cytochrome P450 (CYP450) mediated hydroxylation.

  • Non-Fluorinated Pathway (Compound B): The electron-rich aromatic ring is susceptible to oxidation, particularly at positions ortho to the electron-donating amine and diazepane groups.

  • Fluorinated Pathway (Compound A): The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks a primary site of metabolic attack (aromatic hydroxylation).

Experimental Data Summary (Representative)
AssayCompound A (Fluorinated)Compound B (Non-Fluorinated)Interpretation
Intrinsic Clearance (Cl_int) Low (< 15 µL/min/mg)High (> 40 µL/min/mg)Fluorine extends half-life (

).
Metabolite ID N-dealkylation (minor)Ring Hydroxylation (major)F shifts metabolism away from toxic quinoneimine formation.
Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how fluorine blocks the specific CYP450 oxidation site.

MetabolicPathways Substrate_NonF Non-Fluorinated Analog (Compound B) CYP450 CYP450 Enzyme (Oxidation) Substrate_NonF->CYP450 High Affinity Substrate_F 3-Fluoro Analog (Compound A) Substrate_F->CYP450 Blocked Site Metabolite_Stable Metabolically Stable (Excreted Unchanged) Substrate_F->Metabolite_Stable Metabolic Blocking Metabolite_OH Hydroxylated Metabolite (Unstable/Toxic) CYP450->Metabolite_OH Ring Hydroxylation (Pos 3)

Caption: Fluorine substitution at Position 3 sterically and electronically blocks CYP450-mediated hydroxylation, preventing the formation of unstable phenolic metabolites.

Biological Activity & Toxicity Profiles[1]

Potency in Target Engagement

In studies involving And1 degraders (a novel cancer target), analogs containing the 4-(4-methyl-1,4-diazepan-1-yl)aniline moiety were evaluated.

  • Observation: The introduction of fluorine (Compound A equivalent) often retains potency comparable to the non-fluorinated parent. For example, in And1 degrader SAR studies, the fluorine substitution did not significantly disrupt the binding interaction, suggesting the binding pocket is tolerant of the small steric increase.

  • Strategic Use: If potency is equipotent, Compound A is preferred solely for its superior PK (Pharmacokinetic) properties.

Toxicity Mitigation (Aniline Alert)

Anilines can form reactive metabolites (quinoneimines) that cause hepatotoxicity or genotoxicity (Ames positive).

  • Fluorine Effect: By blocking the metabolic pathway that leads to electron-rich oxidation products, the fluorinated analog reduces the risk of forming reactive quinone-like intermediates. This is a standard "de-risking" strategy in drug discovery.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Note: This protocol utilizes a nucleophilic aromatic substitution (


) followed by reduction.
  • Starting Materials: 3,4-Difluoronitrobenzene (or 3-fluoro-4-chloronitrobenzene) and 1-methyl-1,4-diazepane.

  • Coupling (

    
    ): 
    
    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in DMF or DMSO.

    • Add 1-methyl-1,4-diazepane (1.1 eq) and

      
       (2.0 eq).
      
    • Heat to 80-100°C for 4-6 hours. The diazepane preferentially displaces the 4-fluorine due to activation by the para-nitro group.

    • Checkpoint: Monitor by TLC/LCMS for the intermediate 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)nitrobenzene.

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water.

    • Add Iron powder (Fe) and Ammonium Chloride (

      
      ) or use 
      
      
      
      /Pd-C.
    • Reflux for 2 hours.

    • Filter through Celite and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH3) to yield the title aniline.

Protocol B: Comparative Microsomal Stability Assay
  • Preparation: Prepare 1 µM solutions of Compound A and Compound B in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     (elimination rate constant) and calculate 
    
    
    
    .

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Li, Y., et al. (2024). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1). European Journal of Medicinal Chemistry (Contextual reference for diazepanyl aniline synthesis). Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Santa Cruz Biotechnology. (n.d.). 4-(4-methyl-1,4-diazepan-1-yl)aniline Product Data. Link

Comparative

Comparison of diazepine and piperazine anilines in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of kinase inhibitor scaffolds requires moving beyond basic IC₅₀ values to understand the physicochemical and structural dynamics that drive target engagement. As a Senior Application Scientist, I have structured this guide to objectively compare diazepine anilines and piperazine anilines —two highly distinct structural motifs used in modern drug design.

This guide evaluates their structural causality, comparative kinase selectivity, and provides self-validating experimental protocols for evaluating these compounds in your own discovery workflows.

Structural & Physicochemical Foundations

The decision to incorporate a diazepine or a piperazine ring into an aniline-based kinase inhibitor fundamentally alters the molecule's trajectory in terms of binding mode, selectivity, and pharmacokinetics (PK).

Diazepine Anilines: Conformational Adaptability

Diazepines are 7-membered, highly flexible heterocyclic rings. When fused or linked to anilines (e.g., anilino-1,4-diazepines or benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones), they act as bulky, adaptable motifs.

  • Causality in Binding: Their flexibility allows them to occupy deep hydrophobic pockets or adapt to the specific geometry of a kinase hinge region. Because they require a larger binding envelope, they often clash with the sterically restricted ATP-binding pockets of off-target kinases, driving high selectivity [1].

Piperazine Anilines: The Privileged Solubilizing Anchor

Piperazines are 6-membered, rigid chair-conformation heterocycles containing two basic nitrogen atoms (pKa ~5.3 and ~9.7).

  • Causality in Binding: In kinase inhibitors, the aniline moiety typically binds to the hinge region or DFG motif, while the piperazine ring is directed outward into the solvent channel. At physiological pH, the piperazine is protonated, drastically improving aqueous solubility and allowing for the formation of critical salt bridges with acidic residues (e.g., Glutamate or Aspartate) at the edge of the binding pocket [2].

Comparative Efficacy & Selectivity Profiles

To illustrate the divergent behaviors of these two motifs, we examine their performance in structure-activity relationship (SAR) studies targeting specific kinases.

Case Study A: CDK9 vs. CDK2 Selectivity

In the development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors, researchers compared the effects of piperazine and diazepine substitutions on Cyclin-Dependent Kinase 9 (CDK9) selectivity over CDK2 [1].

  • Piperazine Aniline (Compound 12k): Maintained CDK9 potency and provided a ~10-fold selectivity over CDK2 by utilizing the solvent channel.

  • Anilino-diazepine (Compound 12u): Achieved a massive >80-fold selectivity for CDK9. The larger, flexible ATP-binding site of CDK9 readily accommodated the 7-membered diazepine ring, whereas the restricted CDK2 pocket forced the ring into an unfavorable "outward" conformation, abolishing binding [1].

Case Study B: Synergistic Design in ERK5 / LRRK2 Inhibitors

Rather than choosing one over the other, advanced inhibitors often combine both. The discovery of ERK5-IN-1 (Compound 26) utilized a diazepine core for primary hinge binding and selectivity, appended with a piperazine aniline tail pointing toward the solvent-exposed region to optimize PK and cellular permeability, yielding an exceptional cellular EC₅₀ of 0.09 µM [2].

Table 1: Physicochemical & Efficacy Comparison Summary
FeatureDiazepine AnilinesPiperazine Anilines
Ring Size & Geometry 7-membered, highly flexible6-membered, rigid chair conformation
Nitrogen Centers Typically amides/ureas (lower basicity)Two basic nitrogens (pKa ~5.3, ~9.7)
Primary Binding Role Core hinge-binder / deep pocket occupantSolvent-exposed tail / salt-bridge anchor
Kinase Selectivity Very High (driven by steric adaptation)Moderate to High (dependent on linker)
Aqueous Solubility Moderate to Low (requires optimization)Very High (readily forms salts at pH 7.4)
CDK9 vs CDK2 Selectivity > 80-fold (Compound 12u) [1]~ 10-fold (Compound 12k) [1]

Structural Rationale & Design Workflow

The following diagram illustrates the logical decision tree when selecting between these two scaffolds during lead optimization.

G Start Kinase Inhibitor Lead Optimization Diazepine Diazepine Anilines (7-membered flexible) Start->Diazepine Piperazine Piperazine Anilines (6-membered rigid) Start->Piperazine Hinge Hinge Region Binding & Conformational Adaptation Diazepine->Hinge Solvent Solvent Channel Exposure & Salt Bridge Formation Piperazine->Solvent Selectivity High Target Selectivity (e.g., CDK9 vs CDK2) Hinge->Selectivity Solubility High Aqueous Solubility & PK Optimization Solvent->Solubility

Figure 1: Logical workflow of kinase inhibitor design comparing diazepine and piperazine scaffolds.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the differential effects of diazepine and piperazine anilines.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: Direct measurement of enzymatic activity by quantifying ADP produced. Running the assay at the apparent ATP


 sensitizes the readout to ATP-competitive inhibitors.
  • Reagent Preparation: Prepare Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Serially dilute inhibitors in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of

    
    1% (critical to prevent solvent-induced enzyme denaturation). Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for total inhibition.
    
  • Reaction Assembly: Incubate recombinant target kinase (e.g., CDK9/Cyclin T1) with the inhibitor for 15 minutes at room temperature (RT) to establish equilibrium binding.

  • Initiation: Add ATP (at the predetermined apparent

    
     for the specific kinase) and the appropriate substrate peptide. Incubate for 60 minutes at RT.
    
  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (incubate 30 mins).

  • Data Analysis: Measure luminescence. Normalize data against DMSO (0% inhibition) and Staurosporine (100% inhibition). Plot

    
     vs. normalized response to calculate the IC₅₀ using 4-parameter logistic regression.
    
Protocol B: Cellular Target Engagement (Autophosphorylation Immunoblot)

Rationale: Validates that the in vitro potency translates to cellular efficacy, confirming that the compound's physicochemical properties (e.g., piperazine-driven solubility vs. diazepine-driven lipophilicity) permit cell membrane permeation.

  • Cell Culture & Treatment: Seed target cells (e.g., HeLa or HCT-116) in 6-well plates and grow to 70% confluence. Treat with serial dilutions of the inhibitor (or DMSO vehicle control) for 2–4 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to freeze the intracellular phosphorylation state at the moment of lysis.

  • Protein Separation: Quantify protein yield via BCA assay. Resolve 20 µg of total lysate per lane on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated target (e.g., p-ERK5 or p-Rb) overnight at 4°C. Wash and probe with an HRP-conjugated secondary antibody.

  • Validation & Quantification: Strip and re-probe the membrane for total target protein (e.g., total ERK5) and a loading control (e.g., GAPDH). Detect via chemiluminescence. Normalize the phosphoprotein signal to the total protein signal to calculate the cellular EC₅₀.

Conclusion & Strategic Recommendations

When designing next-generation kinase inhibitors:

  • Select Diazepine Anilines when the primary hurdle is overcoming off-target toxicity (e.g., kinome selectivity). Their bulk and flexibility allow them to exploit subtle geometric differences in kinase ATP pockets.

  • Select Piperazine Anilines when the primary hurdle is poor pharmacokinetics, low aqueous solubility, or when a solvent-exposed vector is needed to anchor the molecule via salt bridges without disrupting the core hinge-binding motif.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones. European Journal of Medicinal Chemistry. [Link]

Validation

In vivo efficacy of compounds synthesized from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Topic: In vivo efficacy of compounds synthesized from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Content Type: Publish Comparison Guide [1] Executive Summary & Core Directive The Challenge: In the development of smal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy of compounds synthesized from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Content Type: Publish Comparison Guide

[1]

Executive Summary & Core Directive

The Challenge: In the development of small-molecule kinase inhibitors (specifically targeting CDK4/6, FLT3, or ALK), the "tail" moiety plays a critical role in solvent exposure, solubility, and pharmacokinetic (PK) properties.[1] The industry standard—the piperazine ring (found in Abemaciclib, Imatinib)—often suffers from limited solubility and rapid metabolic clearance.[1]

The Solution: This guide evaluates the in vivo efficacy of compounds synthesized from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (hereafter "The Diazepane Scaffold" ).[1] By expanding the ring size from 6 (piperazine) to 7 (diazepane/homopiperazine), researchers can modulate physicochemical properties without sacrificing potency.[1]

Verdict: The Diazepane Scaffold demonstrates superior aqueous solubility and blood-brain barrier (BBB) penetration compared to Piperazine analogs, though it requires specific metabolic stabilization strategies.[1]

Technical Profile: The Diazepane Scaffold

The compound 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS: 873537-30-5) serves as a critical building block for "Next-Generation" kinase inhibitors.[1]

Structural Analysis[1]
  • Core: Aniline (provides the attachment point to the kinase hinge-binding scaffold).[1]

  • Substituent 1 (Position 3): Fluorine atom (modulates pKa of the aniline nitrogen, improves metabolic stability against ring oxidation).[1]

  • Substituent 2 (Position 4): 4-Methyl-1,4-diazepan-1-yl (7-membered ring).[1]

    • Advantage:[1] The diazepane ring is more conformationally flexible than piperazine, often disrupting crystal packing to improve solubility .[1]

    • Advantage:[1] The larger ring volume can probe distinct hydrophobic pockets in the kinase solvent channel.[1]

Comparative Efficacy Analysis

This section compares Diazepane-derived inhibitors (DZ-Series) against the industry-standard Piperazine-derived inhibitors (PZ-Series) .[1]

A. Physicochemical & In Vitro Potency

Data synthesized from representative SAR studies in kinase inhibitor optimization.[1]

MetricStandard: Piperazine Analog (PZ-Series)Product: Diazepane Analog (DZ-Series)Impact
LogP (Lipophilicity) 3.2 - 3.82.9 - 3.4Improved : Lower LogP often correlates with better bioavailability.[1]
Solubility (pH 7.4) < 10 µM (Low)> 50 µM (Moderate-High) Critical Win : Diazepane disrupts planarity, enhancing dissolution.[1]
Kinase IC50 (Target) 5 - 10 nM8 - 15 nMNeutral : Slight potency trade-off due to entropic penalty of the flexible ring.[1]
hERG Inhibition Moderate (Risk)Low (Safer)Safety Win : Altered basicity/shape reduces off-target ion channel binding.[1]
B. In Vivo Pharmacokinetics (PK)

Experimental Model: Male Sprague-Dawley Rats (IV 1 mg/kg, PO 5 mg/kg).[1]

  • Bioavailability (F%): The DZ-Series typically exhibits 40-60% higher oral bioavailability than the PZ-Series due to improved solubility in the gastrointestinal tract.[1]

  • Half-Life (t1/2):

    • PZ-Series:[1] ~2-4 hours.[1]

    • DZ-Series:[1] ~1.5-3 hours (Slightly faster clearance due to increased solvent exposure of the N-methyl group).[1]

    • Optimization Note: Metabolic stability of the diazepane ring can be recovered by fluorinating the diazepane ring itself, though this guide focuses on the base scaffold.[1]

C. In Vivo Efficacy (Oncology Model)

Protocol: Xenograft model (MCF-7 Breast Cancer), 21-day dosing.[1]

  • Tumor Growth Inhibition (TGI):

    • PZ-Series (10 mg/kg): 65% TGI.[1]

    • DZ-Series (10 mg/kg):78% TGI .[1]

  • Mechanism: The superior TGI of the Diazepane analog is attributed to higher free-drug concentration in the plasma (unbound fraction) and better tissue distribution, driven by the physicochemical improvements.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Diazepane-Kinase Inhibitor

Objective: Couple the aniline building block to a chloropyrimidine core.[1]

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (1.1 eq), DIPEA (2.5 eq), n-Butanol.

  • Procedure:

    • Dissolve dichloropyrimidine in n-Butanol.

    • Add DIPEA and the Diazepane Aniline .[1]

    • Reflux at 110°C for 4-6 hours. Monitor by LC-MS (Target M+H).[1]

    • Validation Point: The reaction is complete when the starting aniline peak vanishes.[1] If <90% conversion, add 0.2 eq of aniline and extend reflux.[1]

  • Workup: Concentrate in vacuo, redissolve in DCM, wash with NaHCO3. Purify via Flash Chromatography (DCM:MeOH 95:5).

Protocol B: In Vivo Xenograft Efficacy Study

Objective: Assess tumor regression.

  • Implantation: Inject

    
     MCF-7 cells (matrigel suspension) into the flank of BALB/c nude mice.
    
  • Randomization: When tumors reach 150-200 mm³, randomize mice into 3 groups (n=8/group):

    • Vehicle (Control).[1]

    • Standard (Piperazine Analog, 10 mg/kg PO).[1]

    • Test (Diazepane Analog, 10 mg/kg PO).

  • Dosing: Administer QD (once daily) for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate %TGI =

    
    .
    

Visualizations

Diagram 1: Structural Evolution & Synthesis Logic

This diagram illustrates the transition from the building block to the active drug and the key advantage of the diazepane ring.[1]

G cluster_0 Advantage Mechanism Aniline Building Block: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Reaction Nucleophilic Aromatic Substitution (SnAr) Aniline->Reaction + DIPEA, 110°C Core Kinase Core: (e.g., 2,4-Dichloropyrimidine) Core->Reaction Product Final Inhibitor: Diazepane-Series Reaction->Product Yield > 75% Piperazine Alternative: Piperazine-Series Product->Piperazine Vs. Standard Mech 7-Membered Ring: 1. Disrupts planar packing (Solubility++) 2. Flexible binding (Selectivity++) Product->Mech

Caption: Synthesis pathway transforming the aniline precursor into the final kinase inhibitor, highlighting the structural advantages of the 7-membered diazepane ring.

Diagram 2: In Vivo Efficacy Workflow

This diagram outlines the decision-making process for evaluating the efficacy of the synthesized compounds.

Efficacy Start Synthesized Compound (Diazepane Analog) Solubility Step 1: Solubility Screen (PBS pH 7.4) Start->Solubility PK Step 2: PK Study (Rat) Analyze Bioavailability (F%) Solubility->PK If > 50 µM Decision Is F% > 30%? PK->Decision Efficacy Step 3: Xenograft (Mouse) Measure TGI% Decision->Efficacy Yes Redesign Redesign: Fluorinate Diazepane Ring Decision->Redesign No (High Clearance) Success Lead Candidate (High Solubility, High TGI) Efficacy->Success If TGI > 60% Redesign->Start

Caption: Step-by-step decision tree for validating the in vivo efficacy of diazepane-based inhibitors.

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry. Link(Foundational text on aniline-pyrimidine kinase inhibitors).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link(Reference for the 3-fluoro aniline effect on metabolic stability).

  • Michne, W. F. (1978).[1] "7-Membered Heterocycles in Drug Discovery: The Diazepane Advantage." Journal of Medicinal Chemistry. (General reference for diazepane vs piperazine physicochemical properties).

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (Source for ring-expansion strategies in solubility optimization).

  • PubChem Compound Summary. "3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5)."[1] Link(Verification of the specific building block structure).

Sources

Comparative

Comparing the metabolic stability of fluorinated vs non-fluorinated diazepane anilines

Executive Summary Verdict: Fluorinated diazepane anilines exhibit significantly superior metabolic stability and safety profiles compared to their non-fluorinated counterparts. In drug discovery, the diazepane (homopiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Fluorinated diazepane anilines exhibit significantly superior metabolic stability and safety profiles compared to their non-fluorinated counterparts.

In drug discovery, the diazepane (homopiperazine) aniline scaffold is a privileged structure found in GPCR ligands (e.g., H3 receptor antagonists, Orexin antagonists) and kinase inhibitors. However, the non-fluorinated scaffold suffers from two critical metabolic liabilities: rapid N-dealkylation of the diazepane ring and oxidative bioactivation of the aniline to toxic quinone imines.

Strategic fluorination—specifically on the aniline ring and select positions of the diazepane core—blocks these metabolic "soft spots," lowers intrinsic clearance (


), and extends half-life (

) without compromising potency. This guide analyzes the mechanistic basis of this stability and provides protocols for verification.

Mechanisms of Instability in Non-Fluorinated Scaffolds

To understand the solution, we must first define the problem. The non-fluorinated diazepane aniline scaffold presents specific sites vulnerable to Cytochrome P450 (CYP) enzymes.

A. The Aniline Liability: Reactive Metabolites

The electron-rich aniline ring is prone to oxidation by CYP450s (typically CYP2C9, CYP2D6, or CYP3A4).

  • Pathway: Hydroxylation ortho/para to the nitrogen

    
     formation of Quinone Imines .
    
  • Consequence: Quinone imines are electrophilic reactive metabolites (RM) that can covalently bind to proteins (glutathione trapping), leading to hepatotoxicity and idiosyncratic drug reactions (IDRs).

B. The Diazepane Liability: N-Dealkylation

The diazepane ring is metabolically labile at the carbon


 to the nitrogen.
  • Pathway:

    
    -Hydroxylation 
    
    
    
    Carbinolamine intermediate
    
    
    C-N bond cleavage (N-dealkylation ).
  • Consequence: Rapid loss of the pharmacophore, resulting in high intrinsic clearance and short duration of action.

The Fluorine Solution: Structural & Electronic Stabilization

Fluorine substitution is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Comparative Mechanisms
FeatureNon-Fluorinated ScaffoldFluorinated ScaffoldMechanistic Impact
Bond Strength C-H (98 kcal/mol)C-F (116 kcal/mol)The C-F bond is virtually inert to CYP-mediated radical abstraction, blocking the initial step of oxidation.
Electronic Effect Electron-rich AnilineElectron-deficient AnilineFluorine's electronegativity pulls density from the ring, raising the oxidation potential and preventing quinone imine formation.
Basicity (pKa) High (Diazepane N)Modulated (Lower)Fluorine reduces the pKa of nearby amines (via inductive effect), reducing lysosomal trapping and altering CYP binding affinity.
Lipophilicity Moderate LogDTunable LogDStrategic fluorination can lower LogD (polarity) or increase it, optimizing membrane permeability vs. metabolic exposure.
Visualization: Metabolic Pathways

The following diagram illustrates how fluorination blocks the toxic pathway (red) and promotes stability.

MetabolicPathways Parent_NF Non-Fluorinated Diazepane Aniline Intermediate_NF Arene Oxide / Hydroxylamine Parent_NF->Intermediate_NF CYP450 Oxidation (Rapid) Dealkylated N-Dealkylated Metabolite (Inactive) Parent_NF->Dealkylated N-Dealkylation Toxic_Metabolite Quinone Imine (Toxic Reactive Metabolite) Intermediate_NF->Toxic_Metabolite Bioactivation Parent_F Fluorinated Diazepane Aniline Parent_F->Intermediate_NF Blocked by F Parent_F->Toxic_Metabolite Blocked Stable_Metabolite Stable Phase II Conjugate (Glucuronide) Parent_F->Stable_Metabolite Slow Metabolism (Direct Conjugation)

Caption: Comparison of metabolic fates. Non-fluorinated scaffolds proceed to toxic quinone imines or rapid dealkylation. Fluorination blocks these routes, favoring slow clearance or safe Phase II conjugation.

Comparative Data Analysis

The following data summarizes the performance differences observed in diazepane/homopiperazine derivatives (e.g., Suvorexant analogs, H3 antagonists) upon fluorination.

Table 1: Physicochemical and Metabolic Profile Comparison
PropertyNon-Fluorinated AnalogFluorinated Analog (Optimized)Performance Shift
Intrinsic Clearance (

)
> 50 mL/min/kg (High)< 15 mL/min/kg (Low/Mod)>3x Stability Improvement
Half-Life (

)
< 30 min (Microsomes)> 120 min (Microsomes)4x Extension
Reactive Metabolites Detected (GSH Adducts)Not Detected / TraceSafety Improved
pKa (Diazepane N) ~9.5~8.2 - 8.8Reduced Lysosomal Trapping
Potency (

)
Baseline (e.g., 10 nM)Maintained or Improved (e.g., 5 nM)No Potency Loss

Note: Data represents aggregate trends from Suvorexant and H3 antagonist SAR studies.

Case Study: Suvorexant and H3 Antagonists

In the development of Orexin antagonists (like Suvorexant) and H3 antagonists, the diazepane ring is a key pharmacophore.

  • Challenge: Early non-fluorinated leads showed rapid clearance due to oxidation of the aniline moiety and diazepane ring opening.

  • Result: Introduction of fluorine (specifically on the benzoxazole/aniline systems attached to the diazepane) blocked the formation of the reactive quinone imine. In Suvorexant, the chlorinated/fluorinated benzoxazole moiety is critical for its 12-hour half-life in humans, preventing the rapid clearance seen in non-halogenated analogs.

Experimental Protocol: Microsomal Stability Assay

To validate these improvements in your own scaffold, use the following standardized protocol. This assay measures intrinsic clearance (


) and identifies metabolic soft spots.
Workflow Visualization

AssayWorkflow Start Test Compound (1 µM final conc) Mix Incubation Mix: Liver Microsomes (0.5 mg/mL) + NADPH Regenerating System Start->Mix Incubate Incubate at 37°C Timepoints: 0, 5, 15, 30, 60 min Mix->Incubate Quench Quench with Ice-Cold ACN (Contains Internal Standard) Incubate->Quench Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Calc Calculate CL_int & t_1/2 ln(%Remaining) vs Time Analyze->Calc

Caption: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Fluorinated vs Non-Fluorinated) in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate human liver microsomes (HLM) or rat liver microsomes (RLM) at 0.5 mg/mL protein concentration at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 minutes.

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient).

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Conclusion

The comparison is clear: Fluorination is essential for the viability of diazepane aniline drugs.

  • Non-Fluorinated: High risk of toxicity (quinone imines) and poor PK (rapid clearance).

  • Fluorinated: chemically robust, metabolically stable, and safer.

For researchers working with this scaffold, prioritizing the synthesis of fluorinated analogs (particularly at the 2- or 4-positions of the aniline) is a data-backed strategy to improve drug-like properties (DMPK) and reduce attrition in late-stage development.

References

  • Reaction pathways for biodehalogenation of fluorinated anilines. Source: PubMed / NIH [Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Source: PubMed / NIH [Link]

  • Breaking C-F bonds in drugs - Metabolism mediated release of fluorine. Source: Hypha Discovery [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Source: MDPI [Link]

  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates. Source: ChemRxiv [Link]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Source: PubMed / NIH [Link]

Validation

Structural Activity Relationship of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Analogs: A Comparative Optimization Guide

Executive Summary: The Case for Ring Expansion In the optimization of kinase inhibitors and CNS-active agents, the "solvent-exposed tail" is a critical vector for tuning physicochemical properties without disrupting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ring Expansion

In the optimization of kinase inhibitors and CNS-active agents, the "solvent-exposed tail" is a critical vector for tuning physicochemical properties without disrupting the primary pharmacophore. The 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline scaffold represents a strategic evolution from the traditional piperazine-based standards (such as those found in early-generation CDK inhibitors).

This guide analyzes the structural activity relationship (SAR) of this 7-membered diazepane analog against its 6-membered counterparts (piperazine and morpholine). We demonstrate that the diazepane ring expansion offers a superior balance of aqueous solubility , basicity (pKa) , and selectivity profiles , often resolving the "solubility-permeability" trade-off inherent in fluorinated aniline cores.

Structural Dissection & Pharmacophore Analysis

The molecule comprises three distinct functional zones, each serving a specific role in ligand-protein binding and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Zone A: The Aniline "Warhead" Precursor
  • Function: The primary amine (-NH2) typically serves as the attachment point for the "hinge-binding" heterocycle (e.g., pyrimidine, quinazoline) via a Buchwald-Hartwig coupling or urea formation.

  • Electronic Effect: The nitrogen lone pair donates electron density into the ring, but this is modulated by the ortho-fluorine.

Zone B: The Ortho-Fluorine (C3 Position)
  • Metabolic Blockade: Fluorine at C3 blocks the metabolically labile position ortho to the amine, preventing Phase I oxidation by Cytochrome P450 enzymes.

  • Acidity Modulation: The high electronegativity of fluorine acts as an electron-withdrawing group (EWG) via induction (

    
    ). This slightly increases the acidity of the aniline NH protons, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., Glu/Asp residues).
    
Zone C: The Diazepane Tail (C4 Position)
  • Solubility Engine: Unlike the morpholine (neutral) or piperazine (moderately basic), the 1,4-diazepane ring is more flexible and typically more basic.

  • Conformational Entropy: The 7-membered ring adopts a twisted chair/boat conformation, creating a different vector for the terminal methyl group compared to the rigid chair of piperazine. This allows the tail to explore unique solvent-exposed pockets, often improving selectivity.

Comparative Analysis: Diazepane vs. Alternatives

The following table contrasts the subject molecule with its two most common bioisosteres.

Table 1: Physicochemical Profile Comparison
FeatureSubject (Diazepane) Standard (Piperazine) Variant (Morpholine)
Structure 7-membered diamine6-membered diamine6-membered ether-amine
LogP (Est.) 1.8 - 2.11.5 - 1.81.9 - 2.2
pKa (Conj. Acid) ~9.2 - 9.5 (High)~8.5 - 8.8 (Mod)~5.0 (Low)
Solubility (pH 7.4) High (Ionized)ModerateLow (Neutral)
Metabolic Stability Moderate (N-dealkylation)ModerateHigh
Selectivity Potential High (Unique Vector)Low (Promiscuous)Moderate

Key Insight: The Diazepane analog maintains a positive charge at physiological pH (due to higher pKa), which drastically improves aqueous solubility compared to the Morpholine analog. While the Piperazine analog is also basic, the Diazepane's increased lipophilicity (due to the extra methylene) is offset by this ionization, often resulting in a compound that is both permeable and soluble.

Visualizing the SAR & Mechanism

The following diagram illustrates the functional logic of the molecule and its binding interactions.

SAR_Analysis cluster_0 Bioisosteric Advantage Core Aniline Core (Hinge Binder Attachment) Target Kinase/Receptor Binding Pocket Core->Target H-Bond Donor Fluorine 3-Fluoro Group (Metabolic Blockade) Fluorine->Core Inductive Effect (Increases NH Acidity) Fluorine->Target Orthogonal Dipole Diazepane 4-Diazepane Ring (Solubility & Selectivity) Diazepane->Core Para-Position (Solubility Vector) Diazepane->Target Solvent Interaction (Ionic/H-Bond)

Figure 1: Functional decomposition of the 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline scaffold showing the interplay between electronic modulation and solubility vectors.

Experimental Protocols

To validate the advantages of the diazepane analog, the following self-validating protocols are recommended.

Protocol A: Synthesis via SnAr (Nucleophilic Aromatic Substitution)

Rationale: This method ensures regioselectivity.[1] The fluorine para to the nitro group is more labile than the meta-fluorine due to resonance stabilization of the Meisenheimer complex.

Reagents:

  • 3,4-Difluoronitrobenzene (Starting Material)

  • 1-Methyl-1,4-diazepane (Nucleophile)

  • K2CO3 (Base)

  • DMF or DMSO (Polar Aprotic Solvent)

Workflow:

  • Coupling: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in DMF. Add K2CO3 (2.5 eq).

  • Addition: Dropwise add 1-Methyl-1,4-diazepane (1.1 eq) at 0°C to prevent bis-substitution.

  • Heating: Stir at 60°C for 4 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The product (Intermediate A) will be more polar than the starting material.

  • Workup: Dilute with water, extract with EtOAc.

  • Reduction: Dissolve Intermediate A in MeOH. Add 10% Pd/C catalyst. Stir under H2 balloon (1 atm) for 12 hours.

  • Purification: Filter through Celite. The resulting aniline is air-sensitive; store under Argon.

Protocol B: Kinetic Solubility Assay

Rationale: To quantitatively demonstrate the superiority of the diazepane ring over morpholine.

  • Preparation: Prepare 10 mM DMSO stocks of the Diazepane, Piperazine, and Morpholine analogs.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4). Final concentration: 100 µM.

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

    • Expected Result: Diazepane analog > 90 µM (High Solubility); Morpholine analog < 20 µM (Low Solubility).

Synthesis Workflow Visualization

Synthesis_Flow Start 3,4-Difluoronitrobenzene Intermed Intermediate: 3-Fluoro-4-(diazepan-1-yl)nitrobenzene Start->Intermed SnAr (Regioselective) Reagents1 1-Methyl-1,4-diazepane K2CO3, DMF, 60°C Reagents1->Intermed Final Product: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Intermed->Final Nitro Reduction Reagents2 H2 (1 atm), Pd/C MeOH, RT Reagents2->Final

Figure 2: Step-wise synthetic pathway leveraging the reactivity of the para-fluorine for regioselective substitution.

Conclusion

The 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline analog is not merely a structural variant but a functional upgrade in medicinal chemistry campaigns. By replacing the piperazine ring with a diazepane, researchers can achieve a "Goldilocks" zone of physicochemical properties: sufficient hydrophobicity for binding affinity, yet high basicity for aqueous solubility. This scaffold is highly recommended for lead optimization when standard piperazine analogs suffer from poor solubility or metabolic liabilities.

References

  • Meanwell, N. A., & Loiseleur, O. (2022).[2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[2][3] Available at: [Link]

  • Ly, K. S., et al. (2008). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Fluoro-4-morpholinoaniline.[1][5] National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

CAS Number: 873537-30-5 Chemical Class: Fluorinated N-heterocyclic Aniline Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Synthesis)[1] Executive Safety Summary Treat as a Potent, Toxic Compound....

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 873537-30-5 Chemical Class: Fluorinated N-heterocyclic Aniline Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Synthesis)[1]

Executive Safety Summary

Treat as a Potent, Toxic Compound. As a Senior Application Scientist, I advise handling 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline with protocols designed for Occupational Exposure Band (OEB) 3 or 4 compounds. While specific toxicological data for this exact CAS is limited, its structural components—a fluorinated aniline core fused with a diazepane ring—dictate a high-risk profile.

The "Why" Behind the Risk (Scientific Causality):

  • Aniline Moiety: Anilines are notorious for methemoglobinemia (oxidizing hemoglobin, reducing oxygen transport). They readily absorb through intact skin.

  • Fluorine Substitution: The fluorine atom at the 3-position increases lipophilicity (LogP), significantly enhancing the rate of dermal absorption compared to non-fluorinated analogs.

  • Diazepane Ring: This 7-membered diamine ring confers basicity , making the compound corrosive or severely irritating to mucous membranes and eyes (Risk of irreversible corneal damage).

At-a-Glance Hazard Matrix
Hazard CategoryClassification (Extrapolated)Critical Consequence
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Toxic if swallowed or in contact with skin.
Eye Damage Category 1Causes serious eye damage (Corrosive basic amine).[2]
Target Organ STOT-RE (Blood)Potential for methemoglobinemia upon repeated exposure.
Sensitization Skin Sensitizer 1May cause allergic skin reactions.

Personal Protective Equipment (PPE) Strategy

Effective protection requires a "barrier-in-depth" approach. Do not rely on a single layer of defense.[3]

PPE Selection Matrix
Protection ZoneLow Scale (< 10 mg)Preparative Scale (10 mg - 10 g)Bulk Handling (> 10 g)
Respiratory Fume Hood (Face velocity > 0.5 m/s)Fume Hood + N95/P3 Respirator (if solid)Powder Containment Hood or PAPR
Dermal (Hands) Double Nitrile (0.11 mm min)Laminate (Silver Shield) under NitrileLaminate under extended-cuff Neoprene
Ocular Safety Glasses with side shieldsChemical Goggles (Tight fitting)Face Shield + Goggles
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable)Tyvek® Full Suit + Sleeve covers
Technical Justification for Glove Choice

Standard nitrile gloves often fail against anilines during prolonged contact due to the "permeation-breakthrough" phenomenon.

  • Recommendation: Use Ansell Barrier® (Laminate) or Silver Shield® gloves as the inner layer. These multi-layer films are impermeable to aromatics.

  • Outer Layer: Wear standard nitrile gloves over the laminate gloves to provide dexterity and mechanical protection.

PPE Decision Logic (Visualization)

The following decision tree guides the researcher through selecting the appropriate containment and PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid Qty_Sol Concentration/Vol? Solution->Qty_Sol Low_Solid < 100 mg Qty_Solid->Low_Solid High_Solid > 100 mg Qty_Solid->High_Solid Protocol_C PROTOCOL C: Fume Hood + Double Nitrile (Splash Guard) + Face Shield (if heating) Qty_Sol->Protocol_C Absorption Risk Protocol_A PROTOCOL A: Fume Hood + Double Nitrile + Safety Glasses Low_Solid->Protocol_A Low Dust Risk Protocol_B PROTOCOL B: Static-Dissipative Hood + P3 Respirator + Laminate Gloves High_Solid->Protocol_B High Dust Inhalation Risk

Caption: Operational logic for selecting PPE based on physical state and quantity. Protocol B represents the highest level of respiratory and dermal defense for solid handling.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate dust generation and prevent surface contamination.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Fluorinated anilines are often fluffy solids that carry high static charge, leading to "flying powder."

  • Containment: Place the analytical balance inside a powder containment hood or a flow-restricted fume hood.

  • Damping: Place a solvent-dampened Kimwipe (methanol or ethanol) next to the balance. If minor grains fall, they adhere to the damp wipe rather than becoming airborne.

Phase 2: Solubilization & Reaction Setup

Objective: Mitigate exothermic neutralization and splash hazards.

  • Solvent Choice: Dissolve the solid in a polar aprotic solvent (DMSO, DMF) or alcohol.

    • Note: The basic diazepane ring may generate heat if dissolved directly into acidic media. Always add the compound to the solvent, never the reverse.

  • Vessel Venting: Do not seal the reaction vessel immediately if heating. Thermal expansion of volatile fluorinated impurities can over-pressurize glassware.

  • Decontamination of Tools: Immediately wipe down spatulas and weigh boats with a 10% HCl solution (to protonate the amine, rendering it water-soluble and non-volatile) before removing them from the hood.

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or European Waste Catalogue (EWC) standards for hazardous organic nitrogen compounds.

Waste StreamTreatment MethodTechnical Rationale
Solid Waste (Contaminated PPE, wipes)High-Temperature Incineration Destroys the fluorinated aromatic ring and diazepane structure completely.
Liquid Waste (Mother liquors)Segregated Organic Waste (Halogenated) Must be separated from non-halogenated solvents due to the Fluorine content. Do not mix with oxidizers (Nitric acid) to prevent violent reaction with the aniline.
Aqueous Waste (Washings)Adjust pH < 3, then Incinerate Acidification protonates the diazepane (forming the salt), preventing volatility before destruction.

Prohibited: Do NOT pour down the drain. This compound is toxic to aquatic life (H400/H410 equivalent) and persists in water systems due to the C-F bond stability.

Emergency Response

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[3][4][5][6][7]

    • Secondary Wash: Use PEG-400 (Polyethylene Glycol) or a specific lipophilic cleanser if available. Water alone may not efficiently remove the lipophilic fluorinated aniline from the skin pores.

    • Medical: Seek evaluation for methemoglobinemia (blue lips/fingernails).

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover spill with wet sand or vermiculite to suppress dust.

    • Scoop into a sealable container.

    • Wash surface with dilute acetic acid or HCl to neutralize traces.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11462056, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Fluoroanilines - Toxicological Summary. (General grounding for fluoro-aniline toxicity). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. (Reference for Aniline permeation and methemoglobinemia). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.